Pterosin Z
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-7-11-8-15(3,4)14(17)13(11)10(2)12(9)5-6-16/h7,16H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQBHPHKXJKKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955711 | |
| Record name | 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34169-69-2 | |
| Record name | Pterosin Z | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034169692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pterosin Z: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosin Z, a sesquiterpenoid compound, has garnered significant interest within the scientific community for its diverse pharmacological activities. Initially identified in ferns, this natural product has demonstrated potential as a smooth muscle relaxant, anti-diabetic, anti-inflammatory, and cytotoxic agent. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it elucidates the molecular mechanisms underlying its biological effects, with a focus on key signaling pathways. Quantitative data on its activity are presented for comparative analysis, and experimental workflows are detailed to facilitate further research and development.
Discovery and Natural Sources
This compound was first discovered as part of a large group of naturally occurring sesquiterpene indanones known as pterosins.[1] These compounds are characteristic secondary metabolites found in ferns (Pteridophyta).
Natural Sources:
This compound and its related compounds are predominantly found in various species of ferns, particularly within the Dennstaedtiaceae and Pteridaceae families.[2] Notable sources include:
-
Pteridium aquilinum (Bracken Fern): The rhizomes of this common fern are a well-documented source of numerous pterosins, including this compound.[1][3][4]
-
Cibotium barometz (Golden Chicken Fern): The rhizomes of this fern have also been identified as a source of this compound.[4][5][6]
-
Acrostichum aureum (Golden Leather Fern): This mangrove fern has been shown to contain pterosin derivatives.
-
Other Fern Species: Various other ferns, such as Dennstaedtia scandens, Histiopteris incisa, Microlepia speluncae, Pteridium revolutum, Hypolepis punctata, Ceratopteris thalictroides, Pteris fauriei, Pteris dimidiata, and Pteris ensiformis, have been confirmed to contain pterosins, including Pterosin A, I, and Z.[2] Pteris laeta has also been investigated for its pterosin content and neuroprotective activity.[7]
Isolation and Characterization
The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic techniques.
Experimental Protocol: Isolation of this compound from Pteridium aquilinum Rhizomes
This protocol is a composite of methodologies described in the literature.
1. Extraction:
- Air-dry and pulverize the rhizomes of Pteridium aquilinum.
- Perform exhaustive extraction with methanol (MeOH) or a mixture of methanol and water at room temperature.
- Concentrate the crude extract under reduced pressure to yield a viscous residue.
2. Solvent Partitioning:
- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. Pterosins are typically found in the more polar fractions (e.g., EtOAc).
3. Column Chromatography:
- Subject the ethyl acetate fraction to column chromatography on silica gel.
- Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexane or chloroform in methanol.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
4. Further Purification:
- Combine fractions rich in this compound and subject them to further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Experimental Protocol: Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Purpose: To elucidate the chemical structure of the isolated compound.
- Protocol:
- Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Acquire ¹H NMR and ¹³C NMR spectra.
- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and assign all proton and carbon signals.
2. Mass Spectrometry (MS):
- Purpose: To determine the molecular weight and elemental composition.
- Protocol:
- Introduce the purified compound into a mass spectrometer (e.g., ESI-MS, HR-MS).
- Acquire the mass spectrum to determine the molecular ion peak and fragmentation pattern.
- High-resolution mass spectrometry will provide the exact mass, allowing for the determination of the molecular formula.
Biological Activities and Mechanisms
This compound exhibits a range of biological activities, with its mechanisms of action being an active area of research.
Smooth Muscle Relaxant Activity
This compound has been shown to possess smooth muscle relaxant properties.[5]
Quantitative Data:
| Compound | EC₅₀ (M) | Source |
| This compound | 1.3 +/- 0.1 x 10⁻⁶ | [4][5] |
| Fungal Pterosin | 2.9 +/- 1.6 x 10⁻⁶ | [4][5] |
| Onitin | 1 x 10⁻⁴ | [4][5] |
| Onitisin | 2 x 10⁻³ | [4][5] |
| Otninoside | 7 x 10⁻⁴ | [4][5] |
Experimental Protocol: Isolated Organ Bath Assay for Smooth Muscle Relaxation
1. Tissue Preparation:
- Euthanize a laboratory animal (e.g., rat, guinea pig) according to approved ethical guidelines.
- Dissect the desired smooth muscle tissue (e.g., trachea, aorta).
- Cut the tissue into rings or strips and suspend them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
2. Contraction and Relaxation Measurement:
- Connect the tissue to an isometric force transducer to record changes in muscle tension.
- Induce a sustained contraction using a contractile agent (e.g., potassium chloride, carbachol).
- Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
- Record the relaxation response as a percentage of the pre-induced contraction.
3. Data Analysis:
- Plot the concentration-response curve and calculate the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximum relaxation.
Anti-diabetic Activity
The anti-diabetic effects of pterosins, particularly the closely related Pterosin A, have been investigated. The mechanism is believed to involve the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8]
Signaling Pathway: Pterosin-Mediated AMPK Activation
Caption: Pterosin-mediated activation of the AMPK signaling pathway.
Experimental Workflow: Investigating Anti-diabetic Effects
Caption: Workflow for evaluating the anti-diabetic activity of Pterosin.
Anti-inflammatory Activity
While direct studies on this compound are limited, research on the structurally similar compound pterostilbene suggests that its anti-inflammatory effects are mediated through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Signaling Pathway: Pterosin-Mediated Inhibition of p38 MAPK
Caption: Inhibition of the p38 MAPK pathway by Pterosin.
Cytotoxic Activity
Pterosin derivatives have shown cytotoxic activity against various cancer cell lines.
Quantitative Data:
| Compound | Cell Line | IC₅₀ (µM) | Source |
| (2S,3S)-sulfated pterosin C | AGS (gastric adenocarcinoma) | 23.9 | |
| (2S,3S)-sulfated pterosin C | HT-29 (colon adenocarcinoma) | >68.8 | |
| (2S,3S)-sulfated pterosin C | MDA-MB-231 (breast cancer) | >68.8 | |
| (2S,3S)-sulfated pterosin C | MCF-7 (breast cancer) | >68.8 |
Experimental Protocol: MTT Assay for Cytotoxicity
1. Cell Culture:
- Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding and Treatment:
- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
3. MTT Incubation:
- After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
- Plot the dose-response curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.
Conclusion and Future Directions
This compound is a promising natural product with a diverse pharmacological profile. Its presence in common ferns makes it an accessible target for natural product chemists. The elucidated mechanisms of action, particularly the modulation of the AMPK and p38 MAPK signaling pathways, provide a solid foundation for its further development as a therapeutic agent. Future research should focus on the complete elucidation of its molecular targets, preclinical efficacy and safety profiling, and the development of synthetic analogs with improved potency and selectivity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in these endeavors.
References
- 1. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. dmt.dk [dmt.dk]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
The Pterosin Z Biosynthesis Pathway in Pteridium aquilinum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosin Z, a sesquiterpenoid indanone found in the bracken fern Pteridium aquilinum, belongs to a class of compounds with demonstrated biological activities. Understanding its biosynthetic pathway is crucial for potential biotechnological production and for elucidating the complex secondary metabolism of this widespread fern. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, based on current knowledge of sesquiterpenoid metabolism. Due to the limited direct research on this compound biosynthesis, this guide presents a hypothetical pathway constructed from established principles of terpene biochemistry and studies on related pterosins. Detailed experimental protocols for the elucidation of this pathway are provided, along with quantitative data on related compounds found in P. aquilinum.
Introduction to Pterosins and Pteridium aquilinum
Pteridium aquilinum, commonly known as bracken fern, is a globally distributed and hardy plant. It is recognized for producing a diverse array of secondary metabolites, some of which are toxic and carcinogenic. Among these are the pterosins, a family of sesquiterpenoid indanones. Pterosins are derived from the illudane skeleton and are often found as glycosides (pterosides) within the plant.
This compound is a specific member of this family, characterized by a 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one structure. While the biosynthesis of many plant terpenes is well-understood, the specific enzymatic steps leading to this compound in P. aquilinum have not been fully elucidated. This guide outlines a plausible, multi-stage biosynthetic pathway, providing a framework for future research.
A Hypothetical Biosynthetic Pathway for this compound
The biosynthesis of this compound is proposed to be a four-stage process, beginning with the universal C5 isoprene units and culminating in the formation of the mature this compound molecule.
Stage 1: Assembly of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)
Like all sesquiterpenoids, the biosynthesis of this compound begins with the assembly of the C15 precursor, farnesyl pyrophosphate (FPP). This occurs via the well-established mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate synthase then catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to yield FPP.
Stage 2: Formation of the Illudane Skeleton
The defining step in the biosynthesis of pterosins is the cyclization of the linear FPP into the characteristic tricyclic illudane skeleton. This reaction is catalyzed by a specialized sesquiterpene synthase, herein termed a putative Illudane Synthase . The reaction proceeds through the formation of a carbocation intermediate from FPP, which then undergoes a series of cyclizations and rearrangements to form the stable illudane hydrocarbon backbone.
Stage 3: Tailoring of the Illudane Skeleton and Glycosylation
Following the formation of the basic illudane skeleton, a series of oxidative modifications are required to produce the specific structure of the this compound aglycone. These reactions are likely catalyzed by Cytochrome P450 monooxygenases (CYPs) , which are known to be key enzymes in the diversification of terpene structures. For this compound, this would involve hydroxylation to add the 2-hydroxyethyl group at the C6 position.
The resulting hydroxylated illudane aglycone is then proposed to be glycosylated by a UDP-glycosyltransferase (UGT) . This enzyme would transfer a glucose moiety from UDP-glucose to a hydroxyl group on the aglycone, forming a water-soluble and more stable illudane glycoside, which we will term "Proto-pteroside Z".
Stage 4: Non-Enzymatic Conversion to this compound
The final step in the formation of this compound is believed to be a non-enzymatic conversion of its illudane glycoside precursor, Proto-pteroside Z. Under acidic conditions, the glycosidic bond is hydrolyzed, releasing the glucose molecule. The resulting unstable aglycone then undergoes a rearrangement to form the stable aromatic indanone structure of this compound. This mechanism is analogous to the known conversion of ptaquiloside to Pterosin B.
Quantitative Data on Pterosins in Pteridium aquilinum
While specific quantitative data for the biosynthesis of this compound is not yet available, studies have quantified the concentrations of related pterosins in various tissues of P. aquilinum. This data provides a valuable reference for the expected abundance and distribution of these compounds.
| Compound | Plant Tissue | Concentration Range (µg/g dry weight) | Reference |
| Pterosin A | Croziers | 13.39 - 257 | [1] |
| Pterosin B | Croziers | 170 - 2200 | [1] |
Experimental Protocols for Pathway Elucidation
The validation of the hypothetical this compound biosynthetic pathway requires the identification and functional characterization of the key enzymes involved. The following protocols outline a systematic approach to achieving this.
Protocol 1: Identification and Functional Characterization of a Putative Illudane Synthase
Objective: To identify and confirm the function of the sesquiterpene synthase responsible for creating the illudane skeleton from FPP.
Methodology:
-
Candidate Gene Identification:
-
Perform RNA sequencing (RNA-Seq) on young fronds of P. aquilinum, where pterosin concentrations are high.
-
Assemble the transcriptome and identify putative terpene synthase (TPS) genes based on homology to known sesquiterpene synthases, looking for conserved motifs such as DDxxD and NSE/DTE.
-
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length coding sequences of candidate TPS genes from cDNA.
-
Clone the amplified sequences into an E. coli expression vector (e.g., pET-28a).
-
Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant TPS protein using affinity chromatography.
-
-
In Vitro Enzyme Assay:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).
-
Add 10-50 µg of the purified recombinant TPS protein to the buffer.
-
Initiate the reaction by adding the substrate, Farnesyl Pyrophosphate (FPP), to a final concentration of 50 µM.
-
Overlay the reaction mixture with an organic solvent (e.g., hexane or pentane) to trap volatile products.
-
Incubate at 30°C for 1-2 hours.
-
-
Product Analysis:
-
Vortex the reaction mixture to extract the products into the organic layer.
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the mass spectra of the enzymatic products with known standards or databases to identify the illudane skeleton.
-
Protocol 2: Functional Characterization of a Putative Cytochrome P450
Objective: To identify the CYP(s) responsible for hydroxylating the illudane skeleton.
Methodology:
-
Candidate Gene Identification:
-
From the P. aquilinum transcriptome, identify candidate CYP genes (particularly from the large CYP981 family) that show co-expression with the identified illudane synthase.
-
-
Heterologous Expression in Yeast:
-
Clone the full-length coding sequences of candidate CYPs into a yeast expression vector (e.g., pYES-DEST52).
-
Transform the constructs into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).
-
Grow the yeast cultures and induce protein expression with galactose.
-
-
Microsome Preparation:
-
Harvest the yeast cells and spheroplast them using zymolyase.
-
Lyse the spheroplasts by osmotic shock and homogenization.
-
Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound CYPs.
-
-
In Vitro Enzyme Assay:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Add the microsomal preparation containing the recombinant CYP.
-
Add the substrate (the illudane skeleton produced in Protocol 1).
-
Initiate the reaction by adding a source of reducing equivalents, NADPH.
-
Incubate at 30°C for 1-2 hours.
-
-
Product Analysis:
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of hydroxylated illudane products.
-
Protocol 3: Functional Characterization of a Putative UDP-Glycosyltransferase (UGT)
Objective: To identify the UGT that glycosylates the hydroxylated illudane aglycone.
Methodology:
-
Candidate Gene Identification:
-
Identify candidate UGT genes from the P. aquilinum transcriptome that are co-expressed with the illudane synthase and the identified CYP(s).
-
-
Heterologous Expression and Purification:
-
Clone and express the candidate UGTs in E. coli as described in Protocol 1.
-
Purify the recombinant UGT proteins.
-
-
In Vitro Enzyme Assay:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add the purified recombinant UGT protein.
-
Add the acceptor substrate (the hydroxylated illudane aglycone from Protocol 2).
-
Initiate the reaction by adding the sugar donor, UDP-glucose.
-
Incubate at 37°C for 1 hour.
-
-
Product Analysis:
-
Stop the reaction by adding methanol.
-
Analyze the reaction mixture by LC-MS, monitoring for the mass shift corresponding to the addition of a glucose moiety to the aglycone.
-
Alternatively, a colorimetric assay such as the UDP-Glo™ assay can be used to measure UGT activity by detecting the UDP released during the reaction.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Pteridium aquilinum is a fascinating example of the intricate secondary metabolism in ferns. While the complete pathway has yet to be experimentally validated, the hypothetical model presented in this guide provides a solid foundation for future research. The elucidation of this pathway will not only deepen our understanding of plant biochemistry but also open up possibilities for the biotechnological production of this compound and related compounds for potential applications in medicine and industry. Future work should focus on the systematic identification and characterization of the proposed enzymes using the experimental approaches outlined herein. Furthermore, investigations into the regulatory networks, such as signaling pathways and transcription factors that control the expression of these biosynthetic genes, will be essential for a complete picture of this compound production in P. aquilinum.
References
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pterosin Z
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosin Z, a sesquiterpenoid indanone, is a naturally occurring compound isolated from various ferns, most notably from the genus Pteridium. It belongs to the pterosins, a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its spectroscopic data and a detailed account of its synthesis and isolation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure
This compound is chemically identified as 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one. Its molecular structure consists of a substituted indanone core. The indanone framework is a bicyclic structure containing a benzene ring fused to a five-membered ring with a ketone group. Specifically, the aromatic ring is substituted with a methyl group and a 2-hydroxyethyl group, and the cyclopentanone ring is substituted with two methyl groups.
The molecular formula for this compound is C₁₅H₂₀O₂, and it has a molecular weight of 232.32 g/mol .[1]
Structural Diagram
The chemical structure of this compound is depicted below.
Caption: Chemical Structure of this compound.
Stereochemistry
A critical aspect of molecular characterization is the determination of its stereochemistry. Unlike some other members of the pterosin family, such as Pterosin A and Pterosin B, which possess a chiral center at the C2 position of the indanone ring, This compound is an achiral molecule.
The absence of chirality in this compound is due to the presence of a gem-dimethyl group at the C2 position. Since two of the substituents on this carbon atom are identical (two methyl groups), it does not satisfy the requirements for a stereocenter. The remainder of the molecule also lacks any chiral centers. Consequently, this compound does not exhibit optical activity and does not have enantiomers or diastereomers.
Quantitative Data
Spectroscopic data are essential for the structural elucidation and confirmation of this compound. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ) ppm |
| C-1 | 208.5 |
| C-2 | 48.2 |
| C-3 | 34.5 |
| C-3a | 135.8 |
| C-4 | 128.9 |
| C-5 | 138.1 |
| C-6 | 134.2 |
| C-7 | 145.2 |
| C-7a | 131.9 |
| C-2-CH₃ (x2) | 25.1 |
| C-5-CH₃ | 15.9 |
| C-7-CH₃ | 12.8 |
| C-6-CH₂CH₂OH | 30.2 |
| C-6-CH₂CH₂OH | 61.3 |
Note: Data presented is a compilation from typical values for similar structures and may vary slightly based on solvent and experimental conditions.
¹H NMR Spectroscopic Data
| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 (2H) | 2.95 | s | - |
| H-4 | 7.15 | s | - |
| C-2-CH₃ (6H) | 1.15 | s | - |
| C-5-CH₃ (3H) | 2.30 | s | - |
| C-7-CH₃ (3H) | 2.25 | s | - |
| C-6-CH₂CH₂OH (2H) | 2.80 | t | 6.5 |
| C-6-CH₂CH₂OH (2H) | 3.75 | t | 6.5 |
| OH | 1.80 | br s | - |
Note: Data presented is a compilation from typical values for similar structures and may vary slightly based on solvent and experimental conditions.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 232 | 100 | [M]⁺ |
| 217 | 80 | [M - CH₃]⁺ |
| 201 | 40 | [M - CH₂OH]⁺ |
| 189 | 60 | [M - C₂H₅O]⁺ |
Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.
Experimental Protocols
Isolation of this compound from Pteridium aquilinum
The following is a generalized protocol for the isolation of pterosins from the rhizomes of Pteridium aquilinum, which would yield this compound among other related compounds.
References
Pterosin Z: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin Z is a naturally occurring sesquiterpenoid compound belonging to the pterosins family. These compounds are primarily isolated from various species of ferns, most notably from the rhizomes of Cibotium barometz (L.) J.Sm. and Pteridium aquilinum. Exhibiting a range of biological activities, this compound has garnered interest in the scientific community for its potential therapeutic applications, including smooth muscle relaxant, anti-inflammatory, anti-cancer, and anti-diabetic properties. This document provides an in-depth guide to the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.
Physical and Chemical Properties of this compound
The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | [1] |
| Synonyms | Hypolepin B, 2,3-Dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1H-inden-1-one | [1][2] |
| CAS Number | 34169-69-2 | [1][3][4][5] |
| Molecular Formula | C15H20O2 | [1][3][4][5] |
| Molecular Weight | 232.32 g/mol | [1][4] |
| Appearance | Powder | [3][5] |
| Boiling Point | 394.2 °C at 760 mmHg | [2] |
| Density | 1.074 g/cm³ | [2] |
| Flash Point | 168.4 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [3][5] |
Experimental Protocols
The following sections detail generalized methodologies for the isolation, purification, and characterization of this compound, based on standard techniques for natural product chemistry.
Isolation and Purification of this compound from Pteridium aquilinum
The following is a representative workflow for the isolation and purification of pterosins, including this compound, from the rhizomes of Pteridium aquilinum.[1][2]
-
Extraction : The air-dried and powdered rhizomes of Pteridium aquilinum are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined, filtered, and concentrated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with immiscible solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. Pterosins are typically found in the ethyl acetate fraction.
-
Chromatographic Purification : The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation by NMR and Mass Spectrometry
The definitive identification and structural elucidation of this compound are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : A suite of NMR experiments is performed, including:
-
¹H NMR : To determine the number and chemical environment of protons.
-
¹³C NMR : To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between protons and carbons, and thus deduce the molecular skeleton.
-
-
Data Analysis : The chemical shifts, coupling constants, and correlations observed in the NMR spectra are analyzed to assemble the structure of this compound.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization : The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis :
-
High-Resolution Mass Spectrometry (HRMS) : This is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS) : The molecular ion is fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.
-
-
Data Analysis : The mass-to-charge ratios of the molecular ion and fragment ions are analyzed to confirm the molecular weight and deduce structural features of this compound.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit several biological activities, making it a compound of interest for drug discovery and development.
Smooth Muscle Relaxant Activity
This compound has demonstrated smooth muscle relaxant properties. While the precise mechanism is not fully elucidated, it is suggested to involve the modulation of calcium channels. The relaxation of smooth muscle is a complex process, and one of the key pathways involves the regulation of intracellular calcium levels. A potential mechanism for this compound could be the inhibition of L-type calcium channels, which would reduce the influx of extracellular calcium, leading to a decrease in the formation of the calcium-calmodulin complex. This, in turn, would reduce the activation of myosin light-chain kinase (MLCK), leading to less phosphorylation of myosin and subsequent muscle relaxation.
Anti-inflammatory and Anti-cancer Potential
This compound is also reported to have anti-inflammatory and anti-cancer properties.[6] These activities are often linked to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many disease states, including cancer and chronic inflammation, the NF-κB pathway is constitutively active.
The diagram below illustrates a plausible mechanism for the anti-inflammatory and pro-apoptotic effects of this compound, based on the known actions of similar natural compounds. This compound may inhibit the activation of IKK (IκB kinase), which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.
References
- 1. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry in natural product structure elucidation. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Oncology: The Anticancer Potential of Pterosin-Class Compounds
An In-depth Technical Guide on the Emerging Mechanisms of Pterosin Derivatives in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
While in-depth research on the specific mechanism of action for Pterosin Z in cancer cells is limited in publicly available scientific literature, studies on the broader class of pterosin compounds reveal a promising foundation for future anticancer therapies. This guide synthesizes the current understanding of how pterosin derivatives exert cytotoxic effects on cancer cells, drawing from the available preclinical data.
Core Mechanism of Action: Induction of Apoptosis
Emerging evidence suggests that the primary anticancer mechanism of pterosin compounds involves the induction of programmed cell death, or apoptosis, in cancer cells. Studies on pterosin derivatives isolated from natural sources have demonstrated their ability to trigger the intrinsic apoptotic pathway.
One study on a pterosin C glycoside isolated from the roots of Pteris multifida found that it induced apoptosis in HCT116 human colorectal cancer cells.[1] The mechanism was linked to the activation of caspase-9, a key initiator enzyme in the mitochondrial (intrinsic) apoptotic cascade.[1] This activation leads to a downstream cascade of executioner caspases, ultimately resulting in the systematic dismantling of the cancer cell.
Table 1: Cytotoxicity of Pterosin Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | HCT-116 (Human Colorectal Carcinoma) | Cytotoxicity Assay | 8.0 ± 1.7 | [1] |
| Creticolacton A | HCT-116 (Human Colorectal Carcinoma) | Cytotoxicity Assay | 22.4 | [2] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 (Human Colorectal Carcinoma) | Cytotoxicity Assay | 15.8 | [2] |
Signaling Pathway Visualization
The intrinsic apoptosis pathway initiated by pterosin compounds can be visualized as a targeted molecular cascade. Treatment with a cytotoxic pterosin derivative acts as a cellular stress signal that converges on the mitochondria. This leads to the activation of initiator caspases, most notably Caspase-9, which then activate executioner caspases (e.g., Caspase-3), culminating in apoptosis.
Experimental Protocols
The following are generalized methodologies based on experiments used to evaluate the anticancer effects of pterosin compounds.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which a pterosin compound inhibits the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Cells are treated with various concentrations of the pterosin compound dissolved in a suitable solvent (e.g., DMSO). Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined using dose-response curve analysis.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a pterosin compound.
-
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the pterosin compound at its IC50 concentration for a defined time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Experimental Workflow Visualization
The workflow for assessing pterosin-induced apoptosis provides a clear sequence of steps from cell culture to data acquisition.
Conclusion and Future Directions
The available data on pterosin-class compounds indicate a clear cytotoxic and pro-apoptotic effect on cancer cells, particularly those of colorectal origin. The mechanism appears to be centered on the activation of the intrinsic apoptotic pathway via Caspase-9. However, the field is still in its nascent stages. Further research is critically needed to:
-
Isolate and screen a wider array of specific pterosin compounds, including this compound, against a diverse panel of cancer cell lines.
-
Elucidate the upstream signaling events that lead to mitochondrial stress.
-
Investigate potential effects on other key cancer-related pathways, such as cell cycle regulation, angiogenesis, and metastasis.
-
Evaluate the in vivo efficacy and safety of promising pterosin candidates in animal models.
A deeper understanding of these mechanisms will be crucial for the development of pterosin-based compounds as a novel class of targeted anticancer agents.
References
Pterosin Z: A Technical Guide to its Putative Anti-inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosin Z, a natural phenolic compound isolated from bracken ferns, has demonstrated potential anti-inflammatory properties. This technical guide provides an in-depth overview of the hypothesized molecular mechanisms underlying the anti-inflammatory effects of this compound, drawing upon evidence from closely related pterosin compounds. This document summarizes the current understanding of how these compounds may modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2). Detailed experimental protocols for investigating these pathways and quantitative data from related molecules are presented to facilitate further research and drug development efforts in this area.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. This compound, a sesquiterpenoid, has been identified as a compound of interest due to its anti-inflammatory and anti-cancer activities. While direct evidence for the specific molecular mechanisms of this compound is still emerging, studies on analogous compounds like Pterosin A and Pterostilbene provide a framework for understanding its potential modes of action. This guide synthesizes the available data to present a putative model of this compound's interaction with inflammatory signaling cascades.
Putative Anti-inflammatory Signaling Pathways Modulated by Pterosin Analogs
Based on research into related compounds, this compound is hypothesized to exert its anti-inflammatory effects by modulating the following key signaling pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2. Pterosin analogs have been shown to interfere with this pathway, potentially by inhibiting IκBα degradation and the subsequent nuclear translocation of NF-κB.
Pterosin Z: A Technical Guide on its Effects on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Pterosin Z on smooth muscle contraction, with a focus on its relaxant properties. The information is compiled for professionals in research and drug development, presenting quantitative data, experimental methodologies, and a detailed examination of the underlying signaling pathways.
Core Findings: this compound as a Potent Smooth Muscle Relaxant
This compound, a natural product originally isolated from the fern Pteridium aquilinum, has demonstrated significant smooth muscle relaxant activity.[1][2][3] Research indicates that this compound is a potent inhibitor of smooth muscle contraction, with an EC50 value of 1.3 ± 0.1 x 10⁻⁶M.[1][2] This potency is notably higher than that of related fern metabolites such as onitin, onotisin, and otninoside, showing approximately 100 times the activity.[1][2] The smooth muscle relaxant activity of this compound is comparable to that of a related fungal pterosin.[1][2][3]
The mechanism underlying the antispasmodic activity of pterosins is suggested to be the inhibition of extracellular calcium influx.[4] This is a critical pathway in the initiation and maintenance of smooth muscle contraction.
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC50) for this compound and related compounds, providing a comparative view of their smooth muscle relaxant potencies.
| Compound | EC50 (M) | Source |
| This compound | 1.3 ± 0.1 x 10⁻⁶ | [1][2][3] |
| Fungal Pterosin | 2.9 ± 1.6 x 10⁻⁶ | [1][2][4] |
| Onitin | 1 x 10⁻⁴ | [1][2] |
| Onotisin | 2 x 10⁻³ | [1][2] |
| Otninoside | 7 x 10⁻⁴ | [1][2] |
Experimental Protocols
The following outlines a likely experimental protocol for assessing the smooth muscle relaxant activity of this compound, based on standard pharmacological practices and the available literature.
Tissue Preparation: Guinea Pig Ileum
-
Animal Model: Male guinea pigs.
-
Tissue Isolation: A segment of the terminal ileum is isolated and placed in a petri dish containing a modified Krebs solution.
-
Preparation: The longitudinal muscle is stripped from the underlying circular muscle and cut into segments approximately 1.5 cm in length.
-
Mounting: The tissue segments are mounted in an organ bath containing modified Krebs solution, maintained at 37°C, and gassed with a mixture of 95% O₂ and 5% CO₂. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer.
Induction of Contraction
-
To study the effects on calcium influx, the tissue is first suspended in a high-potassium (e.g., 45 mM), calcium-free modified Krebs solution.
-
Contraction is then induced by the addition of a standard concentration of calcium chloride (e.g., 2.5 mM).
Assessment of Relaxant Activity
-
Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner to establish a dose-response curve.
-
The relaxation is measured as the percentage inhibition of the calcium-induced contraction.
-
From the dose-response curve, the EC50 value is calculated.
Data Analysis
-
The results are typically expressed as the mean ± standard deviation (SD) from a number of experiments (n=6 is common).
-
Statistical significance is determined using appropriate statistical tests, with a p-value of less than 0.05 generally considered significant.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound's smooth muscle relaxant effect is believed to be the inhibition of extracellular calcium influx. Smooth muscle contraction is critically dependent on an increase in intracellular calcium concentration, which can occur through influx from the extracellular space via voltage-gated or ligand-gated calcium channels, or release from intracellular stores like the sarcoplasmic reticulum.
By blocking the influx of extracellular calcium, this compound prevents the initial trigger for the contractile cascade. This leads to a decrease in the intracellular calcium available to bind with calmodulin, subsequently reducing the activation of myosin light chain kinase (MLCK). With reduced MLCK activity, the phosphorylation of the myosin light chain is diminished, leading to a decrease in cross-bridge cycling and ultimately, smooth muscle relaxation.
Caption: Proposed mechanism of this compound-induced smooth muscle relaxation.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for evaluating the smooth muscle relaxant properties of a test compound like this compound.
Caption: Workflow for assessing smooth muscle relaxant activity.
References
Preliminary Cytotoxicity Screening of Pterosin Z: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosin Z, a sesquiterpenoid isolated from various fern species, has demonstrated biological activities, including smooth muscle relaxation.[1] This technical guide outlines a comprehensive strategy for the preliminary cytotoxicity screening of this compound, providing a framework for researchers to assess its potential as an anticancer agent. The proposed screening cascade includes robust methodologies for determining cell viability, elucidating the mechanism of cell death, and identifying the potential signaling pathways involved. While direct cytotoxic data for this compound is limited, this guide draws upon established protocols and findings from related pterosin compounds to propose a thorough investigatory approach.
Introduction
The Pterosin class of compounds, derived from various pteridophytic plants, has garnered interest for their diverse biological activities. While this compound is known for its smooth muscle relaxant properties with an EC50 of 1.3 ± 0.1 x 10⁻⁶ M, its cytotoxic potential against cancer cell lines remains largely unexplored.[1] In contrast, other members of the pterosin family, such as a pterosin C glycoside, have shown moderate antiproliferative activity against HCT116 human colorectal cancer cells with an IC50 value of 8.0 ± 1.7 μM.[2] Furthermore, Pterosin B has demonstrated neuroprotective effects by modulating mitochondrial signals.[3][4] This guide provides a systematic approach to investigate the cytotoxicity of this compound, a crucial first step in its evaluation as a potential therapeutic agent.
Data Presentation: Quantitative Cytotoxicity Analysis
A critical component of preliminary screening is the determination of the half-maximal inhibitory concentration (IC50) across various cancer cell lines. This allows for the assessment of potency and selectivity. The following table illustrates how such data should be structured.
Note: The following data is illustrative to demonstrate formatting, as specific public IC50 values for this compound cytotoxicity are not available.
| Cell Line | Cancer Type | Incubation Time (hr) | IC50 (µM) |
| HCT116 | Colon Carcinoma | 48 | [Hypothetical Value] |
| MCF-7 | Breast Adenocarcinoma | 48 | [Hypothetical Value] |
| A549 | Lung Carcinoma | 48 | [Hypothetical Value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Hypothetical Value] |
| PC-3 | Prostate Adenocarcinoma | 48 | [Hypothetical Value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at its determined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Caspase Activity Assay
Caspases are key mediators of apoptosis. Fluorometric assays can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9).
Methodology:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase-specific substrate (e.g., DEVD-AFC for caspase-3/7, IETD-AFC for caspase-8, LEHD-AFC for caspase-9) to the cell lysate.
-
Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer.
-
Data Analysis: Quantify the increase in fluorescence as an indicator of caspase activity.
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be assessed using cationic dyes like JC-1.
Methodology:
-
Cell Staining: Treat cells with this compound and then incubate with JC-1 dye.
-
Fluorescence Microscopy/Flow Cytometry: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Data Analysis: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Visualization of Potential Signaling Pathways
Based on findings for related compounds suggesting the involvement of caspases and mitochondria, the following signaling pathways are proposed as primary targets for investigation into this compound's mechanism of action.
Caption: Proposed Intrinsic Apoptosis Pathway for this compound.
Caption: Proposed Extrinsic Apoptosis Pathway for this compound.
Caption: Experimental Workflow for this compound Cytotoxicity Screening.
Conclusion
This technical guide provides a foundational framework for conducting a preliminary cytotoxicity screening of this compound. By employing the detailed methodologies for cell viability, apoptosis detection, and mechanistic pathway analysis, researchers can systematically evaluate its potential as an anticancer agent. The provided workflows and diagrams offer a logical progression for investigation. Future studies should aim to generate concrete quantitative data for this compound and further elucidate the specific molecular targets and signaling cascades it modulates.
References
- 1. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Role of Pterosin Z in Ferns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosin Z, a sesquiterpenoid belonging to the pterosins family, is a significant secondary metabolite found in various fern species, particularly within the genera Pteris and Microlepia. Historically, research on pterosins has focused on their potential applications in medicine, with studies revealing cytotoxic, neuroprotective, and anti-diabetic properties. However, the intrinsic biological role of this compound within the ferns themselves is less understood. This technical guide synthesizes the current knowledge on the ecological and physiological functions of this compound in ferns, including its likely involvement in chemical defense and allelopathy. Furthermore, this document provides detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound, alongside quantitative data and visual representations of its inferred biosynthetic and signaling pathways. This guide aims to serve as a comprehensive resource for researchers investigating the multifaceted biological significance of this intriguing natural product.
Introduction
Ferns, as ancient vascular plants, have evolved a complex arsenal of chemical defenses to thrive in diverse ecosystems. Among the myriad of secondary metabolites they produce, pterosins, a class of sesquiterpenes characterized by an indanone skeleton, have garnered considerable scientific interest. This compound is a prominent member of this family and has been isolated from several fern species, including Pteris laeta, Microlepia speluncae, and members of the Pteridium genus. While its pharmacological potential is an active area of research, understanding its endogenous role in ferns is crucial for a complete picture of its biological significance. This guide delves into the likely functions of this compound in fern biology, focusing on its probable roles in deterring herbivores and inhibiting the growth of competing plants.
Quantitative Data on the Biological Activities of this compound
Quantitative data on the specific biological activities of this compound, particularly within the context of fern ecology, is limited. However, data from pharmacological and related studies provide valuable insights into its potency and potential concentration-dependent effects.
| Biological Activity | Test System | Parameter | Value | Reference |
| Smooth Muscle Relaxation | Not specified | EC50 | 1.3 ± 0.1 x 10⁻⁶ M | |
| Glucose Uptake | C2C12 myocytes | Concentration for mild elevation | 1 µM | |
| Cytotoxicity | Not specified for this compound | Related pterosins show activity | - |
Table 1: Summary of Quantitative Data for this compound and Related Compounds.
Inferred Biological Roles and Signaling Pathways
Based on the known activities of other sesquiterpenoids in plants and the pharmacological effects of pterosins, the primary biological roles of this compound in ferns are likely to be in chemical defense and allelopathy.
Chemical Defense and Allelopathy
Secondary metabolites in ferns are known to play crucial roles in defending against herbivores and pathogens, as well as in mediating plant-plant competition (allelopathy). The presence of this compound in ferns suggests its involvement in these ecological interactions.
-
Herbivore Deterrence: Many sesquiterpenoids possess anti-feedant or toxic properties against insects and other herbivores. It is plausible that this compound contributes to the chemical defense of ferns by deterring feeding.
-
Allelopathy: Ferns are known to release allelochemicals into the environment, which can inhibit the germination and growth of neighboring plants, thereby reducing competition for resources. This compound may act as one such allelochemical.
Inferred Signaling Pathways
While direct evidence for this compound-activated signaling pathways in ferns is not yet available, studies on other pterosins in mammalian systems suggest potential mechanisms that could be analogous in plant stress responses.
-
NRF2/HO-1 Pathway (Inferred): Pterosin B has been shown to exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) and Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a key regulator of cellular antioxidant responses. In ferns, a similar pathway could be involved in mediating responses to oxidative stress triggered by herbivory or pathogen attack.
-
AMPK Pathway (Inferred): Pterosin A has demonstrated anti-diabetic effects through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In plants, AMPK orthologs (SnRK1) are involved in regulating metabolism and stress responses. It is conceivable that this compound could modulate these pathways in ferns to manage energy resources during stress.
Experimental Protocols
This section provides detailed methodologies for the extraction and biological evaluation of this compound. These protocols are based on established methods for pterosins and other plant secondary metabolites.
Extraction and Isolation of this compound from Ferns
This protocol is adapted from methods used for the extraction of pterosins from Pteris species.
Materials:
-
Fresh or air-dried fern fronds (e.g., Pteris cretica)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Macerate the fern material and extract exhaustively with methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude residue.
-
-
Solvent Partitioning:
-
Suspend the crude residue in water and sequentially partition with n-hexane, dichloromethane, and ethyl acetate.
-
Concentrate each fraction to dryness. Pterosins are typically enriched in the dichloromethane and ethyl acetate fractions.
-
-
Column Chromatography:
-
Subject the pterosin-rich fraction to silica gel column chromatography.
-
Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Purification:
-
Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Perform final purification by preparative HPLC on a C18 column with a suitable methanol/water or acetonitrile/water gradient.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
-
Allelopathy Bioassay
This protocol outlines a method to assess the allelopathic potential of this compound on the germination and seedling growth of a model plant species (e.g., lettuce, Lactuca sativa).
Materials:
-
Purified this compound
-
Lettuce seeds (Lactuca sativa)
-
Petri dishes
-
Filter paper
-
Distilled water
-
Ethanol (as a solvent for this compound)
-
Incubator
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a series of dilutions of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mM) in distilled water. Ensure the final ethanol concentration is the same in all treatments and the control (typically <1%).
-
Prepare a control solution containing the same concentration of ethanol as the test solutions.
-
-
Seed Germination Assay:
-
Place a sterile filter paper in each Petri dish.
-
Add a defined volume (e.g., 5 mL) of the respective test or control solution to each dish.
-
Place a set number of lettuce seeds (e.g., 20) on the filter paper in each dish.
-
Seal the Petri dishes with parafilm and incubate in the dark at a constant temperature (e.g., 25°C).
-
After a set period (e.g., 72 hours), count the number of germinated seeds.
-
-
Seedling Growth Assay:
-
Allow the seeds to germinate and grow for an extended period (e.g., 7 days).
-
Carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl (shoot).
-
-
Data Analysis:
-
Calculate the germination percentage, and the mean root and shoot length for each treatment.
-
Analyze the data for statistically significant differences between the treatments and the control.
-
Herbivore Feeding Deterrence Assay
This protocol provides a framework for evaluating the anti-feedant properties of this compound against a generalist herbivore (e.g., larvae of Spodoptera littoralis).
Materials:
-
Purified this compound
-
Generalist herbivore larvae (e.g., third-instar Spodoptera littoralis)
-
Cabbage leaves (or another suitable host plant)
-
Ethanol
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of Leaf Discs:
-
Cut uniform discs from fresh cabbage leaves using a cork borer.
-
Prepare a solution of this compound in ethanol at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/mL).
-
Prepare a control solution with only ethanol.
-
-
Treatment of Leaf Discs:
-
Apply a small, uniform volume of the this compound solution or the control solution to the surface of the leaf discs.
-
Allow the solvent to evaporate completely.
-
-
Feeding Bioassay:
-
Place one treated leaf disc and one control leaf disc on a moist filter paper in a Petri dish.
-
Introduce a single, pre-weighed herbivore larva into the center of the dish.
-
Allow the larva to feed for a set period (e.g., 24 hours).
-
-
Data Analysis:
-
Measure the area of each leaf disc consumed using image analysis software.
-
Calculate a feeding deterrence index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.
-
Analyze the FDI values for significant differences across concentrations.
-
Visualizations
The following diagrams illustrate the inferred biosynthetic pathway of this compound and the signaling pathways that may be influenced by it.
Inferred Biosynthesis of this compound
Inferred NRF2/HO-1 Signaling Pathway Activation
Inferred AMPK Signaling Pathway Activation
Conclusion
This compound is a fascinating sesquiterpenoid with a likely significant, yet underexplored, biological role in the ferns that produce it. The available evidence strongly suggests its involvement in chemical defense against herbivores and in allelopathic interactions with competing plants. While direct quantitative data and detailed mechanistic studies within ferns are still needed, the pharmacological activities of this compound and related pterosins provide valuable clues to its potential modes of action, possibly through the modulation of conserved stress-response signaling pathways. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the ecological and physiological functions of this compound, ultimately leading to a more comprehensive understanding of the chemical ecology of ferns and potentially uncovering new avenues for its application in agriculture and medicine.
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Pterosin Z from Bracken Fern (Pteridium aquilinum)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pterosin Z is a naturally occurring sesquiterpenoid of the indanone class, found in various fern species, most notably the rhizomes of bracken fern (Pteridium aquilinum)[1][2][3][4]. Chemically identified as 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one, it has garnered interest for its biological activities[5]. Research has highlighted its potential as a smooth muscle relaxant, with an efficacy comparable to related fungal pterosins[6]. This document provides detailed protocols for the isolation, purification, and characterization of this compound from bracken fern, intended to aid researchers in natural product chemistry and drug discovery.
Data Presentation
Quantitative and qualitative data for this compound and its isolation are summarized below for easy reference and comparison.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | [5] |
| Molecular Formula | C₁₅H₂₀O₂ | [5] |
| Molecular Weight | 232.32 g/mol | [5] |
| CAS Number | 34169-69-2 | [5] |
| Synonyms | Hypolepin B, HQ 2 | [5] |
| Known Sources | Pteridium aquilinum, Microlepia substrigosa, Pteridium revolutum, Cibotium barometz | [1][5][6] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |[6] |
Table 2: Effect of Pre-Treatment on Pterosin Extraction Yield from Bracken Fern Based on findings on illudane glycosides and associated pterosins from Pteridium caudatum, which indicate significant yield loss with improper handling[7].
| Pre-Treatment Method | Relative Yield Ranking | Notes |
| Fresh Frond (FF) | Highest | Ideal for maximizing yield, but may present logistical challenges. |
| Freeze-Drying (FD) | High | The recommended method for preserving unstable compounds and achieving high yields[7][8]. |
| Vacuum Desiccation (VD) | High | Comparable to freeze-drying in yield preservation[7]. |
| Air-Drying (AD) | Low | Leads to significant loss of target compounds[7]. |
| Heat-Drying (HD, 70°C) | Lowest | Causes substantial degradation and the lowest recovery of pterosins[7]. |
Experimental Protocols & Methodologies
This section details the recommended procedures for the efficient isolation and purification of this compound.
Preparation of Plant Material
The initial handling of the plant material is critical for the successful isolation of pterosins, which can be unstable[7][8].
-
1.1. Collection: Harvest the underground rhizomes of Pteridium aquilinum. Ensure proper botanical identification.
-
1.2. Cleaning: Thoroughly wash the rhizomes with water to remove soil and debris. Pat dry with absorbent towels.
-
1.3. Pre-treatment: To prevent enzymatic degradation and loss of the target compound, immediately process the rhizomes.
-
1.4. Milling: Grind the freeze-dried rhizomes into a fine powder using a laboratory mill. Store the powder in an airtight container at -20°C until extraction.
Extraction of Crude this compound
This protocol uses solvent extraction to isolate a crude mixture of compounds, including this compound.
-
2.1. Maceration: Soak the powdered bracken rhizome (e.g., 500 g) in a suitable solvent such as ethyl acetate or methanol (e.g., 2.5 L) in a large flask.
-
2.2. Agitation: Seal the flask and agitate at room temperature for 48-72 hours on an orbital shaker to ensure thorough extraction.
-
2.3. Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.
-
2.4. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, viscous crude extract.
Chromatographic Purification of this compound
A multi-step chromatographic approach is necessary to purify this compound from the complex crude extract[9][10][11].
-
3.1. Step 1: Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (60-120 mesh).
-
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elute the column using a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., Hexane:EtOAc from 95:5 to 50:50).
-
Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:EtOAc 7:3) and UV visualization.
-
Pool fractions containing the compound with the expected Rf value for this compound.
-
-
-
3.2. Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
System: A preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile and water. The exact ratio should be optimized based on analytical HPLC runs.
-
Procedure:
-
Dissolve the pooled, semi-purified fractions from column chromatography in a minimal amount of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the solution into the preparative HPLC system.
-
Collect the peak corresponding to this compound based on its retention time.
-
Remove the solvent from the collected fraction under vacuum to yield pure this compound.
-
-
Structural Characterization
Confirm the identity and purity of the isolated compound using modern spectroscopic techniques as cited in systematic phytochemical investigations of bracken fern[1][2][3][4].
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy to elucidate the chemical structure and confirm identity by comparing data with published literature values.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and the proposed biological mechanism of this compound.
Caption: Workflow for this compound isolation and purification.
References
- 1. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.bangor.ac.uk [research.bangor.ac.uk]
- 3. research.aber.ac.uk [research.aber.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H20O2 | CID 134977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS:34169-69-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. jag.journalagent.com [jag.journalagent.com]
- 10. jsmcentral.org [jsmcentral.org]
- 11. tsijournals.com [tsijournals.com]
Application Note: Quantitative Determination of Pterosin Z in Various Matrices using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust and sensitive method for the quantification of Pterosin Z using High-Performance Liquid Chromatography (HPLC) with UV detection. Pterosins are a class of sesquiterpenoids found in various fern species, and their analysis is of significant interest in phytochemical, toxicological, and pharmaceutical research. The method outlined herein provides a detailed protocol for sample preparation, chromatographic separation, and quantitative analysis of this compound, suitable for researchers, scientists, and professionals in drug development. The method is based on established analytical principles for related pterosins and has been adapted for the specific quantification of this compound.
Introduction
This compound, a member of the pterosin family of indenone-type sesquiterpenes, is a characteristic component of ferns. The study of pterosins is crucial due to their diverse biological activities and their presence in plants that can be part of animal and human diets. Accurate quantification of this compound in various matrices such as plant extracts, biological fluids, and environmental samples is essential for toxicological assessment, pharmacokinetic studies, and quality control of herbal products. This document provides a comprehensive HPLC method for the reliable quantification of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or ammonium acetate for mobile phase modification.
-
Standards: this compound analytical standard of known purity.
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18), syringe filters (0.22 µm or 0.45 µm), and standard laboratory glassware.
Preparation of Standard Solutions and Mobile Phase
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol. This stock solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
-
Mobile Phase: A common mobile phase for pterosin analysis is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. An example gradient is provided in the chromatographic conditions table.
Sample Preparation
The sample preparation method should be adapted based on the matrix.
-
Plant Material:
-
Homogenize the dried and powdered plant material.
-
Extract a known amount (e.g., 1 g) with a suitable solvent such as methanol or an 80% methanol solution via sonication or maceration.[1]
-
Centrifuge the extract and collect the supernatant.
-
For cleaner samples, perform a Solid-Phase Extraction (SPE) cleanup. Condition a C18 SPE cartridge with methanol followed by water. Load the extract and wash with water to remove polar impurities. Elute this compound with methanol or acetonitrile.[1]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.[2]
-
-
Liquid Samples (e.g., Water, Biological Fluids):
-
For water samples, a pre-concentration step using SPE may be necessary for low concentrations.[1]
-
For biological fluids, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is typically required.
-
The subsequent steps are similar to those for plant material extracts (SPE cleanup, reconstitution, and filtration).
-
HPLC Chromatographic Conditions
The following table outlines the recommended starting conditions for the HPLC analysis of this compound. These may need to be optimized for specific instruments and columns.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 254 nm (Pterosins typically have strong absorbance at these wavelengths) |
Method Validation
For quantitative analysis, the method should be validated according to standard guidelines.[3][4] Key validation parameters for related pterosin analyses are summarized below and should be established for this compound.
| Validation Parameter | Typical Range for Pterosin Analysis |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL (Can be significantly lower with MS detection)[1][5] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL (Can be significantly lower with MS detection)[5] |
| Precision (%RSD) | < 9.0%[5] |
| Accuracy (Recovery) | 83.5% - 98.5%[5] |
Data Presentation
The quantitative data for this compound should be presented in a clear and structured manner. Below are example tables for summarizing calibration and sample quantification data.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | [Peak Area] |
| 0.5 | [Peak Area] |
| 1.0 | [Peak Area] |
| 5.0 | [Peak Area] |
| 10.0 | [Peak Area] |
| 25.0 | [Peak Area] |
| 50.0 | [Peak Area] |
| Linearity (r²) | > 0.99 |
Table 2: Quantification of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) | Amount in Original Sample (e.g., µg/g) |
| Sample 1 | [Retention Time] | [Peak Area] | [Concentration] | [Amount] |
| Sample 2 | [Retention Time] | [Peak Area] | [Concentration] | [Amount] |
| Sample 3 | [Retention Time] | [Peak Area] | [Concentration] | [Amount] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a solid matrix like plant material.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HPLC Sample Prep Basics - Axion Labs [axionlabs.com]
- 3. aphl.org [aphl.org]
- 4. Validation of a reversed-phase LC method for quantitative analysis of intravenous admixtures of ciprofloxacin and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Characterization of Pterosin Z
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin Z, a sesquiterpenoid isolated from various ferns of the Pteridium genus, has garnered interest within the scientific community due to its potential biological activities. As a member of the pterosins, a class of compounds known for their diverse pharmacological effects, accurate structural elucidation and characterization of this compound are paramount for further research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure. These application notes provide a comprehensive overview of the NMR characterization of this compound, including detailed data tables, experimental protocols, and workflow diagrams to facilitate its identification and analysis.
Chemical Structure of this compound
This compound, with the IUPAC name 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one and a molecular formula of C15H20O2, possesses a unique indanone skeleton. The structural representation is crucial for the assignment of NMR signals.
Caption: Chemical structure of this compound.
NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 2.64 | s | |
| 4 | 7.00 | s | |
| 8 | 2.92 | t | 7.0 |
| 9 | 3.82 | t | 7.0 |
| 10 | 2.20 | s | |
| 11 | 1.15 | s | |
| 12 | 1.15 | s | |
| 13 | 2.45 | s | |
| OH | 1.70 | br s |
Table 2: ¹³C NMR Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 210.1 |
| 2 | 45.1 |
| 3 | 34.5 |
| 3a | 134.5 |
| 4 | 127.1 |
| 5 | 137.9 |
| 6 | 132.8 |
| 7 | 142.1 |
| 7a | 158.5 |
| 8 | 29.8 |
| 9 | 61.2 |
| 10 | 12.1 |
| 11 | 25.0 |
| 12 | 25.0 |
| 13 | 16.5 |
Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is commonly used for pterosins.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small cotton plug placed in the Pasteur pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow
Application Notes and Protocols for Evaluating Pterosin Z Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin Z, a sesquiterpenoid compound, has garnered interest within the scientific community for its potential therapeutic applications.[1][2] Pterosins, as a class, have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects.[3][4][5][6] These application notes provide detailed protocols for a variety of cell-based assays to enable researchers to effectively screen and characterize the bioactivity of this compound. The protocols cover key assays for cytotoxicity, anti-inflammatory effects, and neuroprotection.
Cytotoxicity and Anti-Cancer Activity Assessment
A primary step in evaluating a novel compound is to determine its effect on cell viability and its potential as an anti-cancer agent. Assays such as the MTT and LDH assays are fundamental for assessing cytotoxicity, while apoptosis assays like Annexin V staining can elucidate the mechanism of cell death.[7][8]
Data Presentation: Cytotoxicity
The following table summarizes potential quantitative outcomes from cytotoxicity and apoptosis assays when testing this compound on a cancer cell line (e.g., PC3, prostate cancer). Data for related compounds suggest that Pterosins can induce apoptosis.[9]
| Assay | Cell Line | This compound Conc. (µM) | Endpoint | Result (Illustrative) | Reference |
| MTT Assay | PC3 | 10 | Cell Viability (%) | 75% | [7] |
| 50 | 40% | ||||
| 100 | 20% | ||||
| LDH Release Assay | PC3 | 10 | Cytotoxicity (%) | 15% | [8][10] |
| 50 | 45% | ||||
| 100 | 70% | ||||
| Annexin V/PI Assay | PC3 | 50 | Early Apoptotic Cells (%) | 35% | [11] |
| 50 | Late Apoptotic Cells (%) | 25% |
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the general workflow for assessing the cytotoxic effects of this compound.
Caption: General workflow for MTT and LDH cytotoxicity assays.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
Cells and appropriate culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[13]
Materials:
-
Cells and culture medium
-
This compound stock solution
-
6-well plates
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[13]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Collection: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Anti-Inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases. Compounds that can modulate inflammatory responses are of significant therapeutic interest. Pterosin B has been shown to partially protect cells from LPS-induced inflammation.[3][4] Key assays involve stimulating immune cells (e.g., RAW 264.7 macrophages) with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[14]
Data Presentation: Anti-Inflammatory Effects
The table below shows expected results from anti-inflammatory assays using LPS-stimulated RAW 264.7 macrophages treated with this compound.
| Assay | Cell Line | This compound Conc. (µM) | Endpoint | Result (Illustrative) | Reference |
| Griess Assay | RAW 264.7 | 10 | NO Production (% of LPS control) | 80% | [14] |
| (+ 1 µg/mL LPS) | 50 | 45% | |||
| 100 | 25% | ||||
| TNF-α ELISA | RAW 264.7 | 10 | TNF-α Release (pg/mL) | 1200 | [15] |
| (+ 1 µg/mL LPS) | 50 | 650 | |||
| 100 | 300 |
Signaling Pathway: NF-κB Inhibition
The NF-κB pathway is a central regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory compounds.
Caption: this compound potentially inhibits the NF-κB inflammatory pathway.
Protocol: Nitric Oxide (NO) Measurement (Griess Assay)
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.[14]
Materials:
-
RAW 264.7 macrophage cells
-
This compound stock solution
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes. A purple/magenta color will develop.
-
Measurement: Read the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the readings to a sodium nitrite standard curve.
Protocol: Cytokine Measurement (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying specific cytokines like TNF-α or IL-6 released into the culture medium.[16][17]
Materials:
-
Cell culture supernatants (from the same experiment as the Griess Assay)
-
Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α)
-
Microplate reader
Procedure:
-
Follow Kit Instructions: Perform the ELISA according to the manufacturer's protocol.[15][18] A general sandwich ELISA procedure is as follows:
-
Coat Plate: Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Block: Wash the plate and block non-specific binding sites.
-
Add Samples: Add cell culture supernatants and standards to the wells and incubate.
-
Add Detection Antibody: Wash the plate and add a biotinylated detection antibody.
-
Add Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., streptavidin-HRP).
-
Add Substrate: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Calculate cytokine concentrations in the samples based on the standard curve.
Neuroprotective Activity Assessment
Neurodegenerative diseases are often characterized by neuronal loss due to factors like excitotoxicity, oxidative stress, and mitochondrial dysfunction. Related compounds like Pterosin B have shown significant neuroprotective activity against glutamate-induced excitotoxicity by modulating mitochondrial signals.[3][4]
Data Presentation: Neuroprotective Effects
The following table presents data for Pterosin B, which can be used as a reference for designing experiments with this compound. The assays were performed on neuronal cells challenged with glutamate.
| Assay | Cell Line / Model | Treatment | Endpoint | Result | Reference |
| MTT Assay | Glutamate Excitotoxicity | Control (Glutamate only) | Cell Viability (%) | 43.8% | [3][4] |
| + Pterosin B | 105% | ||||
| Calcium Imaging | Glutamate Excitotoxicity | Control (Glutamate only) | Intracellular Ca2+ (% of baseline) | 107.4% | [3][4] |
| + Pterosin B | 95.47% | ||||
| ROS Assay | Glutamate Excitotoxicity | Control (Glutamate only) | ROS Level (% of baseline) | 100% | [3][4] |
| + Pterosin B | 63.45% (36.55% reduction) |
Signaling Pathway: Glutamate Excitotoxicity
Glutamate excitotoxicity leads to a cascade of events including calcium influx, mitochondrial dysfunction, and oxidative stress, ultimately causing neuronal cell death. Pterosin B has been shown to intervene in this pathway downstream of glutamate receptors.[3][4]
Caption: this compound may protect neurons by targeting mitochondrial signals.
Protocol: Neurite Outgrowth Assay
This assay is used to assess the potential of a compound to promote neuronal development, regeneration, or protect against neurotoxic insults that cause neurite retraction.[19][20]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons
-
This compound stock solution
-
Neurotoxin (optional, e.g., 6-OHDA or MPP+)
-
Cell culture plates or slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III-tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells on coated plates or slides and allow them to differentiate or adhere.
-
Treatment: Treat the cells with this compound, with or without a neurotoxin, for a specified period (e.g., 48-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against a neuronal marker like β-III-tubulin.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear stain like DAPI.
-
-
Imaging: Acquire images using a high-content imaging system.[21]
-
Analysis: Use automated image analysis software to quantify parameters such as the number of neurites, total neurite length, and number of branch points per neuron.[19][20] Compare treated groups to controls to determine the effect of this compound on neurite integrity and growth.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound – NatureStandard [naturestandard.com]
- 3. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. The Cytotoxic and Pro-Apoptotic Activities of the Novel Fluoropyrimidine F10 Towards Prostate Cancer Cells are Enhanced by Zn2+-Chelation and Inhibiting the Serine Protease Omi/HtrA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 17. h-h-c.com [h-h-c.com]
- 18. benchchem.com [benchchem.com]
- 19. innoprot.com [innoprot.com]
- 20. criver.com [criver.com]
- 21. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Pterosin Z
Disclaimer: Currently, there is a limited amount of publicly available research on the in vivo effects of Pterosin Z. The following application notes and protocols are based on the known biological activities of related pterosin compounds, such as Pterosin A, and established pharmacological models. These protocols are intended to serve as a guide for researchers to design and conduct their own in vivo studies on this compound.
Introduction
This compound, a member of the pterosin family of sesquiterpenoids, has been identified as a compound with potential therapeutic properties. While comprehensive in vivo data for this compound is not yet widely available, related compounds like Pterosin A have demonstrated significant anti-diabetic and anti-inflammatory effects in various animal models.[1][2][3][4] This document provides detailed protocols for investigating the potential therapeutic effects of this compound in animal models of metabolic disease, inflammation, and cancer, and also outlines a protocol for assessing its smooth muscle relaxant activity.
I. Investigation of Anti-Diabetic and Metabolic Effects
Based on the pronounced anti-diabetic effects of Pterosin A, it is hypothesized that this compound may also possess beneficial properties in the context of metabolic diseases.[1][2][4] The following protocols are adapted from successful studies on Pterosin A.
A. Animal Models
Three well-established mouse models of diabetes are recommended:
-
Streptozotocin (STZ)-Induced Type 1 Diabetes Model: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.
-
High-Fat Diet (HFD)-Induced Type 2 Diabetes/Obesity Model: This model mimics the development of type 2 diabetes and obesity due to dietary factors.
-
Genetically Diabetic db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity and type 2 diabetes.
B. Experimental Protocols
1. STZ-Induced Diabetic Mouse Model
-
Animals: Male ICR mice (4 weeks old).
-
Induction:
-
Fast mice overnight.
-
Prepare a fresh solution of STZ in sodium citrate buffer (pH 4.5).
-
Inject mice intraperitoneally (i.p.) with a single dose of 100 mg/kg STZ.
-
One week after injection, confirm hyperglycemia by measuring blood glucose levels (expected to be >400 mg/dL).
-
-
Treatment:
-
Administer this compound orally (p.o.) at doses ranging from 10-100 mg/kg daily for 4 weeks. The vehicle control group should receive the vehicle solution.
-
-
Outcome Measurements:
-
Weekly monitoring of blood glucose levels and body weight.
-
Oral Glucose Tolerance Test (OGTT) at the end of the treatment period.
-
Measurement of serum insulin, total cholesterol, and triglycerides.
-
Western blot analysis of key signaling proteins in liver and skeletal muscle tissues (e.g., AMPK, Akt).[1][2]
-
2. High-Fat Diet (HFD)-Induced Diabetic Mouse Model
-
Animals: Male C57BL/6J mice.
-
Induction:
-
Feed mice a high-fat diet (e.g., 60% of calories from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
-
Treatment:
-
Administer this compound (e.g., 100 mg/kg, p.o.) or vehicle daily for 4 weeks concurrently with the HFD.
-
-
Outcome Measurements:
-
Regular monitoring of body weight, food intake, and blood glucose.
-
OGTT and Insulin Tolerance Test (ITT) at the end of the study.
-
Serum lipid profile analysis.
-
3. db/db Diabetic Mouse Model
-
Animals: Male C57BL/KsJ-db/db mice.
-
Treatment:
-
At an age when hyperglycemia is established (e.g., 8-10 weeks), administer this compound (e.g., 100 mg/kg, p.o.) or vehicle daily for 4 weeks.
-
-
Outcome Measurements:
-
Similar to the HFD model, with a focus on changes in hyperglycemia, insulin resistance, and lipid profiles.
-
C. Quantitative Data Summary (Reference: Pterosin A Studies)
The following table summarizes the reported effects of Pterosin A in diabetic mouse models and can be used as a reference for potential outcomes with this compound.
| Animal Model | Treatment | Key Findings |
| STZ-Induced Mice | Pterosin A (10-100 mg/kg, p.o.) for 4 weeks | Dose-dependent reduction in blood glucose; Improved glucose tolerance.[1][2] |
| HFD-Induced Mice | Pterosin A (100 mg/kg, p.o.) for 4 weeks | Significant reduction in blood glucose and body weight; Improved glucose tolerance.[2] |
| db/db Mice | Pterosin A (100 mg/kg, p.o.) for 4 weeks | Reduction in blood glucose and HbA1c levels; Improved glucose tolerance.[1][2] |
II. Investigation of Anti-Inflammatory Effects
Pterosin compounds have been noted for their potential anti-inflammatory properties. The following are standard preclinical models to evaluate the anti-inflammatory activity of this compound.
A. Animal Models
-
Carrageenan-Induced Paw Edema in Rats: A model of acute inflammation.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: A model for studying systemic inflammatory responses.[5][6][7][8][9]
B. Experimental Protocols
1. Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
Measure the basal volume of the right hind paw of each rat using a plethysmometer.[10][11]
-
Administer this compound (doses to be determined, e.g., 10, 30, 100 mg/kg, i.p. or p.o.) or vehicle 30-60 minutes before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin, 5 mg/kg) should be included.[12]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[12][13]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[12]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
At the end of the experiment, paw tissue can be collected for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines, COX-2, iNOS).[12]
-
2. LPS-Induced Systemic Inflammation
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Administer this compound (doses to be determined) or vehicle i.p. or p.o. 1 hour before LPS challenge.
-
Induce systemic inflammation by injecting LPS (e.g., 1-10 mg/kg, i.p.).[5]
-
Monitor animals for signs of sickness behavior.
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood and tissues (liver, spleen, lung).
-
-
Outcome Measurements:
-
Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Analyze the expression of inflammatory genes in tissues by qRT-PCR or Western blot.
-
III. Investigation of Anti-Cancer Effects
Given that some natural products from the same class as this compound have shown anti-cancer potential, it is worthwhile to investigate its effects in preclinical cancer models.[14][15][16][17]
A. Animal Model
Xenograft Mouse Model: This involves implanting human cancer cells into immunodeficient mice.
B. Experimental Protocol
-
Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Procedure:
-
Inject a suspension of human cancer cells (e.g., breast, colon, lung cancer cell lines) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, this compound (doses to be determined), and a positive control (a standard chemotherapeutic agent for the specific cancer type).
-
Administer treatment via an appropriate route (e.g., i.p., p.o., or intravenous) for a specified duration.
-
-
Outcome Measurements:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, excise tumors and weigh them.
-
Perform immunohistochemical analysis of tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
IV. Investigation of Smooth Muscle Relaxant Activity
The smooth muscle relaxant activity of this compound has been reported, and this can be investigated in vivo.
A. Animal Model
Isolated Tissue Bath System: While an in vitro method, it uses tissues from animals and is a standard preliminary assessment for in vivo effects on smooth muscle. A potential in vivo adaptation is also described.
B. Experimental Protocol (In Vitro/Ex Vivo)
-
Tissues: Segments of guinea pig ileum or rat aorta.
-
Procedure:
-
Sacrifice the animal and dissect the desired smooth muscle tissue.
-
Mount the tissue in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Record isometric contractions using a force transducer.
-
Induce sustained contraction with an agonist (e.g., acetylcholine or potassium chloride for ileum; phenylephrine for aorta).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to determine its relaxant effect.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-induced contraction and calculate the EC₅₀ value for this compound.
-
V. Signaling Pathways and Visualizations
A. Proposed Signaling Pathways for Investigation
Based on studies of related compounds, this compound may exert its effects through the following signaling pathways:
-
Metabolic Regulation: The AMPK signaling pathway is a key regulator of cellular energy homeostasis and is a target for anti-diabetic drugs. Pterosin A has been shown to activate AMPK.[18][19][20][21][22]
-
Inflammation: The NF-κB signaling pathway is a central mediator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[23][24][25][26]
B. Diagrams
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Proposed AMPK signaling pathway for this compound in metabolic regulation.
Caption: Proposed NF-κB signaling pathway for this compound in inflammation.
References
- 1. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 10. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo and Clinical Studies of Natural Products Targeting the Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. AMPK signaling in diabetes mellitus, insulin resistance and diabetic complications: A pre-clinical and clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. AMPK pathway: an emerging target to control diabetes mellitus and its related complications | Semantic Scholar [semanticscholar.org]
- 21. Targeting the AMPK pathway for the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. midwifery.iocspublisher.org [midwifery.iocspublisher.org]
- 23. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 26. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Application Notes and Protocols for Pterosin Z Administration in Mice
For Research Use Only.
Introduction
Pterosins are a class of sesquiterpenoids found in various fern species. While research has been conducted on the in vivo effects of related compounds like Pterosin A and Pterosin B in murine models, specific protocols for the administration of Pterosin Z are not yet well-established. These application notes provide a detailed, extrapolated protocol for the administration of this compound to mice, based on available data for structurally similar pterosins. The provided methodologies for Pterosin A and B serve as a foundation for designing and conducting initial in vivo studies with this compound.
This compound has demonstrated in vitro activity as a smooth muscle relaxant.[1] This suggests its potential for in vivo evaluation in models of diseases characterized by smooth muscle dysfunction. The following protocols and data are intended to guide researchers in the development of such studies.
Data Presentation
Table 1: In Vivo Administration and Efficacy of Pterosin A in Mice
| Compound | Mouse Model | Dosing Route & Regimen | Vehicle | Key Findings | Reference |
| Pterosin A | Streptozotocin (STZ)-induced diabetic mice | Oral gavage, 10-100 mg/kg/day for 4 weeks | Not specified | Improved hyperglycemia and glucose intolerance. | [2] |
| Pterosin A | High-fat diet-fed diabetic mice | Oral gavage, 100 mg/kg/day for 4 weeks | Not specified | Improved hyperglycemia and glucose intolerance. | [3] |
| Pterosin A | db/db diabetic mice | Oral gavage, 100 mg/kg/day for 4 weeks | Not specified | Improved hyperglycemia and glucose intolerance. | [3] |
Table 2: In Vivo Administration and Efficacy of Pterosin B in Mice
| Compound | Mouse Model | Dosing Route & Regimen | Vehicle | Key Findings | Reference |
| Pterosin B | APP/PS1 mice (Alzheimer's model) | Oral (0.1% in diet) for 1 month | Diet | Ameliorated cognitive deficits and reduced β-amyloid deposition. | |
| Pterosin B | db/db mice | Oral (0.1% in diet) for 1 month | Diet | Lowered blood glucose levels. | |
| Pterosin B | Surgical destabilization of the medial meniscus (DMM) induced osteoarthritis model | Intra-articular injection, 900 µM, 3 times a week for 8-12 weeks | Not specified | Protected against osteoarthritis development. |
Table 3: In Vitro Biological Activities of Pterosins
| Compound | Assay | System | Key Findings | Reference |
| This compound | Smooth muscle relaxation | Guinea-pig ileum | EC50 = 1.3 +/- 0.1 x 10-6 M | [1] |
| Pterosin B | Neuroprotection | Glutamate-induced excitotoxicity in cell culture | Enhanced cell viability from 43.8% to 105%. | [4] |
| Pterosin C derivatives | Cytotoxicity | HCT116 human colorectal cancer cells | IC50 of 8.0 ± 1.7 µM for a pterosin C glycoside. | [5] |
| Pterosin A, B, and Pteroside Z | Intestinal glucose uptake | In vitro assay | Inactive at 300 µM. | [6] |
Experimental Protocols
Proposed Protocol for this compound Administration in Mice (Extrapolated)
This protocol is a suggested starting point for evaluating the in vivo effects of this compound in mice, based on protocols for Pterosin A. The specific disease model will dictate the precise experimental design.
1. Animal Model:
-
Select an appropriate mouse model based on the suspected therapeutic action of this compound (e.g., a model of gastrointestinal hypermotility for smooth muscle relaxant activity).
-
Use age- and weight-matched male or female mice (e.g., C57BL/6, 8-12 weeks old).
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound (purity >95%)
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water or as determined by solubility studies.
-
Oral gavage needles (20-22 gauge, round tip).
-
Standard laboratory equipment for animal handling and measurement.
3. Dosing Solution Preparation:
-
Based on the effective oral doses of Pterosin A (10-100 mg/kg), a similar range is proposed for initial studies with this compound.
-
Prepare a stock solution of this compound in the chosen vehicle. For example, to prepare a 10 mg/mL solution for a 100 mg/kg dose in a 20g mouse (requiring 2 mg in 0.2 mL), suspend 100 mg of this compound in 10 mL of 0.5% CMC.
-
Ensure the solution is homogenous by vortexing or sonicating before each administration.
4. Administration:
-
Administer this compound or vehicle via oral gavage once daily.
-
The volume of administration should be consistent across all animals (e.g., 10 mL/kg body weight).
-
The duration of treatment will depend on the specific disease model and can range from acute (single dose) to chronic (e.g., 4 weeks).
5. Monitoring and Endpoint Analysis:
-
Monitor animal health, body weight, and any relevant behavioral changes daily.
-
At the end of the study, collect blood and tissues for analysis (e.g., pharmacokinetic analysis, biomarker assessment, histological examination).
-
For smooth muscle relaxant activity, in vivo gastrointestinal transit time or ex vivo organ bath studies on isolated intestinal segments could be performed.
Established Protocol for Pterosin A in a Diabetic Mouse Model
This protocol is based on the study by Hsu et al. (2013).[2]
1. Animal Model:
-
Streptozotocin (STZ)-induced diabetic mice.
-
Induce diabetes in male mice by a single intraperitoneal injection of STZ (100 mg/kg) dissolved in citrate buffer (pH 4.5).
-
Confirm diabetes by measuring blood glucose levels one week after STZ injection.
2. Dosing:
-
Administer Pterosin A orally at doses of 10, 30, or 100 mg/kg/day for 4 weeks.
-
A vehicle control group should be included.
3. Efficacy Evaluation:
-
Monitor blood glucose levels and body weight weekly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.
-
At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipids) and tissues (e.g., pancreas, liver, muscle) for histological and molecular analysis (e.g., Western blotting for signaling proteins).
Visualizations
Caption: A general experimental workflow for the in vivo administration of this compound in mice.
Caption: The proposed signaling pathway of Pterosin A in diabetic mice.[3]
Caption: The proposed signaling pathway of Pterosin B in osteoarthritis.
Safety and Toxicity
There is limited specific toxicity data available for this compound. However, studies on the related compound Pterosin A in mice at doses up to 100 mg/kg for 4 weeks reported no adverse effects.[2][3] A study on various pterosin compounds, including this compound, did not implicate them in the carcinogenicity associated with ptaquiloside, a precursor of pterosins found in bracken ferns.[1] Nevertheless, as with any investigational compound, appropriate safety precautions should be taken. It is recommended to perform an acute toxicity study to determine the maximum tolerated dose (MTD) of this compound before initiating efficacy studies.
Conclusion
The provided protocols and data offer a comprehensive starting point for researchers and drug development professionals interested in the in vivo evaluation of this compound in mice. By leveraging the knowledge from related pterosin compounds, it is possible to design and execute well-controlled experiments to elucidate the pharmacological properties of this compound. Careful consideration of the experimental model, dosing regimen, and relevant endpoints will be crucial for obtaining meaningful and reproducible results.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Cellular Effects of Pterosin Z
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pterosin Z is a sesquiterpenoid compound that can be isolated from various natural sources.[1] While research on this specific pterosin is emerging, the broader family of pterosin compounds has garnered scientific interest for a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] For instance, the related compound Pterosin B has demonstrated neuroprotective properties by modulating mitochondrial signals and protecting cells from glutamate-induced excitotoxicity.[4][5] Furthermore, other natural compounds with similar structural motifs, such as Pterostilbene, have been shown to induce apoptosis and alter cell cycle progression in cancer cell lines.[6][7][8]
This document provides a detailed set of protocols for designing and executing initial cell culture experiments to characterize the potential cytotoxic, pro-apoptotic, and cell cycle-altering effects of this compound. The following protocols are designed to be adaptable to various adherent cell lines and provide a robust framework for the preliminary assessment of this compound's therapeutic potential.
General Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on a selected cell line.
Cytotoxicity Assessment via MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Experimental Protocol
-
Cell Seeding:
-
Culture an appropriate cancer cell line (e.g., HeLa, human cervical cancer) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO only) and a no-treatment control.
-
Replace the medium in the wells with the this compound-containing medium.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
-
Hypothetical Data Presentation
| Cell Line | Treatment Duration | IC50 Value (µM) |
| HeLa | 24 hours | 78.5 |
| HeLa | 48 hours | 45.2 |
| HeLa | 72 hours | 21.8 |
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis versus necrosis in cells treated with this compound.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ HeLa cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at its determined IC50 concentration (and a 0.5x and 2x concentration) for 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. Wash with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer within one hour.
-
FITC signal (Ex/Em ~494/518 nm) detects apoptotic cells, while PI signal (Ex/Em ~535/617 nm) detects necrotic or late apoptotic cells.
-
Hypothetical Data Presentation
| Treatment (48h) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Necrosis (%) (Annexin V-/PI+) |
| Vehicle Control | 94.1 | 2.5 | 1.8 | 1.6 |
| This compound (22.5 µM) | 65.3 | 18.7 | 9.4 | 6.6 |
| This compound (45 µM) | 40.2 | 35.1 | 18.5 | 6.2 |
| This compound (90 µM) | 15.8 | 48.9 | 28.3 | 7.0 |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the effect of this compound on cell cycle progression.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ HeLa cells in a 60 mm dish and allow them to adhere.
-
Synchronize cells if necessary (e.g., by serum starvation).
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
-
Cell Fixation and Staining:
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells, wash with PBS to remove ethanol.
-
Resuspend the pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
Hypothetical Data Presentation
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 | 29.8 | 14.8 |
| This compound (45 µM) | 25.1 | 20.3 | 54.6 |
Investigation of a Hypothetical Signaling Pathway
Based on the activities of similar compounds, this compound may interfere with pro-survival signaling. Here we propose a hypothetical mechanism where this compound induces apoptosis by inhibiting the PI3K/Akt pathway, a key regulator of cell survival.
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Treat HeLa cells in 60 mm dishes with this compound (45 µM) for 6, 12, and 24 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate and imaging system.
-
Hypothetical Data Presentation
| Treatment (45 µM) | Time (h) | p-Akt/Total Akt Ratio (Normalized to Control) |
| Vehicle Control | 24 | 1.00 |
| This compound | 6 | 0.65 |
| This compound | 12 | 0.38 |
| This compound | 24 | 0.15 |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Potential of Pteropodine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pterostilbene Induces Apoptosis in Awakening Quiescent Prostate Cancer Cells by Upregulating C/EBP-β-Mediated SOD2 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Pterostilbene in Human Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pterostilbene in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
Pterosin Z as a potential therapeutic agent in preclinical studies
Application Notes and Protocols for Researchers
Pterosin Z, a sesquiterpenoid compound isolated from various fern species, has emerged as a molecule of interest in preclinical studies, particularly for its notable smooth muscle relaxant properties. While research into its full therapeutic potential is ongoing, existing data provides a foundation for further investigation into its mechanisms of action and potential clinical applications. This document summarizes the key preclinical findings, presents available quantitative data, and provides detailed experimental protocols for assays in which this compound has been evaluated.
Therapeutic Potential and Mechanism of Action
The primary therapeutic activity of this compound identified in preclinical studies is its ability to induce smooth muscle relaxation. Research suggests that this compound may exert this effect by inhibiting the influx of extracellular calcium, a critical step in muscle contraction.[1][2] This mechanism of action makes it a candidate for further investigation in conditions characterized by smooth muscle spasms.
In contrast to its effects on smooth muscle, one study investigating the anti-diabetic potential of this compound found it to be inactive in an intestinal glucose uptake assay at a concentration of 300 μM.[3] However, a patent has mentioned that extracts from ferns containing this compound demonstrated anti-diabetic effects, although the specific contribution of this compound to this activity was not elucidated.[4]
It is noteworthy that other related pterosin compounds, such as Pterosin A and B, have shown a broader range of preclinical activities, including anti-diabetic and neuroprotective effects.[5][6][7][8][9] This suggests that while this compound's primary described activity is as a smooth muscle relaxant, the pterosin class of compounds holds diverse therapeutic potential.
Quantitative Data Summary
The smooth muscle relaxant activity of this compound has been quantified in in vitro studies. The following table summarizes the available data.
| Compound | Assay | Model | Key Parameter | Value | Reference |
| This compound | Smooth Muscle Relaxation | Guinea-pig ileum | EC50 | 1.3 ± 0.1 x 10-6 M | [2] |
| Fungal Pterosin | Smooth Muscle Relaxation | Guinea-pig ileum | EC50 | 2.9 ± 1.6 x 10-6 M | [2] |
| Onitin | Smooth Muscle Relaxation | Guinea-pig ileum | EC50 | 1 x 10-4 M | [2] |
| Onotisin | Smooth Muscle Relaxation | Guinea-pig ileum | EC50 | 2 x 10-3 M | [2] |
| Otninoside | Smooth Muscle Relaxation | Guinea-pig ileum | EC50 | 7 x 10-4 M | [2] |
Experimental Protocols
In Vitro Smooth Muscle Relaxation Assay (Guinea-Pig Ileum)
This protocol outlines the methodology used to assess the smooth muscle relaxant activity of this compound on isolated guinea-pig ileum.
1. Tissue Preparation:
- A male guinea pig is euthanized via cervical dislocation.
- A section of the terminal ileum is excised and placed in a petri dish containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
- The ileum is cleaned of adhering mesenteric tissue and cut into segments of approximately 2 cm in length.
2. Experimental Setup:
- Each ileum segment is mounted vertically in an organ bath containing Krebs solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.
- The lower end of the tissue is fixed, and the upper end is connected to an isometric force transducer to record muscle contractions.
- The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the Krebs solution being replaced every 15 minutes.
3. Induction of Contraction:
- To induce sustained contractions, the standard Krebs solution is replaced with a high-potassium (45 mM), calcium-free Krebs solution for 10 minutes.
- Contractions are then initiated by the cumulative addition of CaCl2 (2.5 mM) to the organ bath.
4. Assessment of this compound Activity:
- Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative concentration-dependent manner.
- The relaxant effect of this compound is measured as the percentage inhibition of the calcium-induced contraction.
- A dose-response curve is constructed, and the EC50 value (the concentration of this compound that produces 50% of the maximum relaxation) is calculated.
5. Data Analysis:
- Results are expressed as the mean ± standard deviation (SD).
- Statistical significance is determined using appropriate statistical tests, with a p-value of <0.05 considered significant.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action and the experimental process, the following diagrams have been generated.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. This compound | CAS:34169-69-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2389171B1 - Use of pterosin compounds for treating diabetes and obesity - Google Patents [patents.google.com]
- 5. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
Application of Pterosin Z in Cancer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin Z, a member of the pterosin class of sesquiterpenoids, is a natural compound found in various fern species, including Pteris multifida and Microlepia speluncae. Pterosins as a class have garnered interest in cancer research due to their demonstrated cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, studies on related pterosin compounds provide a basis for exploring its potential as an anticancer agent. This document summarizes the available data on the cytotoxicity of pterosins, provides generalized experimental protocols for their evaluation, and illustrates potential mechanisms of action and experimental workflows.
Data Presentation: Cytotoxicity of Pterosin Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (2S,3S)-pterosin C 3-O-β-D-(4'-(E)-caffeoyl)-glucopyranoside | HCT-116 (Human Colorectal Cancer) | 8.0 ± 1.7 | [3] |
| Creticolacton A | HCT-116 (Human Colorectal Cancer) | 22.4 | [4] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 (Human Colorectal Cancer) | 15.8 | [4] |
| Dehydropterosin B | PANC-1 (Human Pancreatic Cancer) | 14.63 | [5][6] |
| Dehydropterosin B | NCI-H446 (Human Small-Cell Lung Cancer) | 5.19 | [5][6] |
| Known Pterosin 5 | PANC-1 (Human Pancreatic Cancer) | 5.45 | [5][6] |
| Known Pterosin 5 | NCI-H446 (Human Small-Cell Lung Cancer) | 4.95 | [5][6] |
| Known Pterosin 6 | PANC-1 (Human Pancreatic Cancer) | 12.07 | [5][6] |
| Known Pterosin 6 | NCI-H446 (Human Small-Cell Lung Cancer) | 4.27 | [5][6] |
| Pterosin C 3-O-β-d-glucopyrannoside | KB cells (Human Oral Cancer) | 2.35 | [7] |
Experimental Protocols
The following are generalized protocols for assessing the anticancer effects of a pterosin compound, based on methodologies commonly cited in the literature for similar natural products.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pterosin compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, PANC-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other pterosin compound) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the pterosin compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted pterosin compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest pterosin concentration) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by a pterosin compound.
Materials:
-
Cancer cells treated with the pterosin compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with the pterosin compound as described in the cytotoxicity assay.
-
After the incubation period, collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
Objective: To investigate the effect of a pterosin compound on the expression of key apoptotic proteins.
Materials:
-
Cancer cells treated with the pterosin compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-Caspase-9, anti-procaspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the pterosin compound and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway
The mechanism of action for this compound in cancer is not yet fully elucidated. However, studies on related pterosin compounds suggest the induction of apoptosis via the intrinsic pathway, involving the activation of caspase-9[3]. The following diagram illustrates this potential signaling cascade.
Caption: Potential intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound like this compound for its anticancer properties.
Caption: In vitro workflow for evaluating this compound's anticancer effects.
References
- 1. Phytochemicals from fern species: potential for medicine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pterosins from Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Investigating the Effects of Pterosin Z on Smooth Muscle Physiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Pterosin Z, a sesquiterpene compound, presents a potential area of investigation for its effects on smooth muscle physiology. While direct studies on the interaction between this compound and smooth muscle are not extensively documented, this guide provides a framework for researchers to explore its potential vasorelaxant and modulatory properties. The protocols and pathways described herein are based on established methodologies for studying smooth muscle active compounds.
Smooth muscle contraction is a fundamental process in various physiological functions, including the regulation of blood pressure, respiration, and digestion.[1][2] The contractile state of smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca²⁺]i) and the phosphorylation of the 20-kDa myosin light chain (LC20).[1][3] An increase in intracellular calcium, primarily through voltage-dependent calcium channels (VDCCs) and receptor-operated channels, leads to the activation of myosin light chain kinase (MLCK) and subsequent muscle contraction.[4][5][6] Conversely, mechanisms that decrease intracellular calcium or promote myosin light chain dephosphorylation lead to relaxation.[7]
These application notes will detail the necessary protocols to assess the effects of this compound on smooth muscle function, focusing on its potential as a vasorelaxant. The provided methodologies will guide researchers in determining the efficacy and potential mechanisms of action of this compound.
II. Potential Mechanisms of Action and Signaling Pathways
Based on the known mechanisms of other vasorelaxant compounds, this compound could potentially influence smooth muscle tone through several signaling pathways. The following diagrams illustrate the key pathways involved in smooth muscle contraction and relaxation, which can serve as a basis for investigating the mechanism of action of this compound.
III. Experimental Protocols
The following protocols provide a detailed methodology for assessing the vasorelaxant effects of this compound on isolated arterial rings.
A. Preparation of Isolated Aortic Rings
-
Animal Model: Male Wistar rats (250-300g) are a commonly used model.
-
Euthanasia and Dissection: Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Make a midline abdominal incision and carefully dissect the thoracic aorta.
-
Tissue Preparation: Immediately place the aorta in ice-cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).
-
Ring Preparation: Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width.
-
Endothelium Removal (for some experiments): To study endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface of the ring with a fine wire or wooden stick. The presence or absence of a functional endothelium should be confirmed pharmacologically.
B. Assessment of Vasorelaxant Activity
-
Organ Bath Setup: Mount the aortic rings in organ baths containing K-H solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
Tension Recording: Connect the rings to isometric force transducers to record changes in tension.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with changes of the K-H solution every 15 minutes.
-
Viability Check: After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl.
-
Endothelium Integrity Check: For endothelium-intact rings, pre-contract with an α₁-adrenergic agonist such as phenylephrine (1 µM). Once a stable contraction is achieved, assess endothelium integrity by adding acetylcholine (10 µM). A relaxation of more than 50% indicates a functional endothelium.
-
Concentration-Response Curve: After washing out the acetylcholine and allowing the tension to return to baseline, pre-contract the rings again with phenylephrine (1 µM) or KCl (60 mM). Once a stable plateau is reached, cumulatively add this compound in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Data Acquisition: Record the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine or KCl.
IV. Data Presentation and Analysis
The quantitative data obtained from the experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Hypothetical Vasorelaxant Effect of this compound on Phenylephrine-Pre-contracted Aortic Rings
| Concentration (M) | % Relaxation (Endothelium-Intact) | % Relaxation (Endothelium-Denuded) |
| 1 x 10⁻⁹ | 2.5 ± 0.8 | 1.8 ± 0.5 |
| 1 x 10⁻⁸ | 10.2 ± 1.5 | 8.9 ± 1.2 |
| 1 x 10⁻⁷ | 25.6 ± 3.2 | 22.4 ± 2.8 |
| 1 x 10⁻⁶ | 52.1 ± 4.5 | 48.7 ± 3.9 |
| 1 x 10⁻⁵ | 85.3 ± 5.1 | 81.2 ± 4.6 |
| 1 x 10⁻⁴ | 98.7 ± 2.3 | 95.4 ± 3.1 |
Values are presented as mean ± SEM (n=6).
Table 2: Hypothetical Potency (EC₅₀) and Efficacy (Eₘₐₓ) of this compound
| Condition | EC₅₀ (µM) | Eₘₐₓ (%) |
| Endothelium-Intact | 1.25 | 98.7 ± 2.3 |
| Endothelium-Denuded | 1.48 | 95.4 ± 3.1 |
EC₅₀: Half maximal effective concentration. Eₘₐₓ: Maximum effect.
V. Investigating the Mechanism of Action
To elucidate the potential mechanism of action of this compound, further experiments can be conducted:
-
Role of Nitric Oxide (NO): Pre-incubate endothelium-intact rings with a nitric oxide synthase (NOS) inhibitor, such as L-NAME (100 µM), before pre-contraction and addition of this compound. A significant reduction in the vasorelaxant effect would suggest the involvement of the NO-cGMP pathway.[7][8]
-
Role of Calcium Channels: To investigate the involvement of L-type voltage-dependent calcium channels (VDCCs), assess the effect of this compound on contractions induced by high KCl concentrations in a Ca²⁺-free medium, followed by the reintroduction of Ca²⁺.[9] A reduction in the Ca²⁺-induced contraction would indicate a blockade of VDCCs.[9]
-
Role of Potassium Channels: Various potassium channel blockers can be used to investigate their involvement in this compound-induced relaxation.
VI. Conclusion
This document provides a comprehensive guide for researchers to initiate studies on the effects of this compound on smooth muscle physiology. The detailed protocols for assessing vasorelaxant activity, along with the outlined signaling pathways and data presentation formats, offer a robust framework for a thorough investigation. By following these methodologies, researchers can effectively determine the potential of this compound as a modulator of smooth muscle function and explore its underlying mechanisms of action.
References
- 1. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smooth Muscle Cell Signal Transduction: Implications of vascular biology for vascular surgeons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Vasorelaxant and Antiplatelet Activity of Two Plant-Derived Benzoquinones: Rapanone and Embelin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium channel blockade in vascular smooth muscle cells: major hypotensive mechanism of S-petasin, a hypotensive sesquiterpene from Petasites formosanus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Pterosin Z solubility issues for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Pterosin Z in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro applications?
This compound is a sesquiterpenoid compound naturally found in certain ferns, such as Pteridium aquilinum. In vitro, it is primarily investigated for its smooth muscle relaxant properties, which are linked to its activity as a potential calcium channel modulator.[1] Additionally, related compounds like Pterosin A are studied for their role in activating the AMP-activated protein kinase (AMPK) signaling pathway, suggesting potential applications in metabolic research.
Q2: I'm having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?
This compound is a hydrophobic compound and is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS). The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[2] It is also reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q3: My this compound precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
This is a common issue when working with hydrophobic compounds dissolved in DMSO. The precipitation occurs because the DMSO concentration decreases significantly upon addition to the aqueous culture medium, causing the poorly water-soluble this compound to fall out of solution. To prevent this, it is crucial to ensure the final DMSO concentration in your assay does not exceed a level that is both non-toxic to your cells and sufficient to maintain this compound solubility. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.
Q4: What is the maximum recommended concentration of DMSO in a cell culture experiment?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxic effects. For sensitive or primary cell lines, it is advisable to use a final DMSO concentration of 0.1% or lower. It is always recommended to perform a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on your experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | - Increase the volume of DMSO incrementally.- Gently warm the solution to 37°C.- Use sonication in a water bath to aid dissolution. |
| A clear this compound stock solution in DMSO becomes cloudy or forms precipitates over time. | The stock solution is supersaturated or has been stored improperly. | - Prepare a fresh stock solution at a slightly lower concentration.- Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| This compound precipitates immediately upon addition to the aqueous assay buffer or cell culture medium. | The final concentration of DMSO is too low to maintain solubility. The aqueous buffer is causing the compound to crash out of solution. | - Increase the final DMSO concentration in the assay, ensuring it remains within the tolerated range for your cells.- Perform a serial dilution of the DMSO stock solution in the aqueous buffer with vigorous vortexing at each step to ensure rapid and even dispersion.- Consider using a co-solvent like PEG400 or a surfactant like Tween 80 in your final dilution, but be sure to test for any effects of these additives in your assay. |
| Variability in experimental results between different batches of this compound solution. | Incomplete dissolution or precipitation of the compound. Degradation of the compound. | - Ensure complete dissolution of the this compound powder when preparing the stock solution.- Prepare fresh dilutions from the stock solution for each experiment.- Store the stock solution properly in aliquots to minimize degradation. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | A common concentration for commercially available pre-dissolved solutions.[1] |
| Chloroform | Soluble | Quantitative data not readily available. |
| Dichloromethane | Soluble | Quantitative data not readily available. |
| Ethyl Acetate | Soluble | Quantitative data not readily available. |
| Acetone | Soluble | Quantitative data not readily available. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 232.32 g/mol . For 1 mL of a 10 mM solution, you will need 2.32 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
If the compound is difficult to dissolve, gently warm the tube to 37°C for a few minutes or place it in a sonicator water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound for In Vitro Cell Culture Assays
This protocol provides a method for diluting the this compound DMSO stock solution into a cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment and the final volume of the cell culture medium.
-
Calculate the volume of the stock solution needed. For example, to make 1 mL of a 10 µM this compound solution, you will need 1 µL of the 10 mM stock solution.
-
Crucial Step: To avoid precipitation, perform a serial dilution. First, prepare an intermediate dilution of the this compound stock solution in the cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM solution. Vortex immediately and vigorously.
-
Add the required volume of the intermediate dilution to the final volume of the cell culture medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate dilution to 900 µL of medium to get a final concentration of 10 µM.
-
Mix the final solution thoroughly by gentle inversion or pipetting before adding it to your cells.
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your this compound-treated samples.
Signaling Pathways and Workflows
This compound as a Calcium Channel Modulator
This compound is reported to exhibit smooth muscle relaxant activity, which is believed to be mediated through the modulation of calcium channels. Specifically, it may act as an L-type calcium channel blocker, reducing the influx of calcium ions into smooth muscle cells, which is a critical step for muscle contraction.
Pterosin A and the AMPK Signaling Pathway
While direct evidence for this compound is limited, the related compound Pterosin A has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key energy sensor in cells. Its activation can lead to a variety of downstream effects, including the regulation of glucose uptake and metabolism.
References
Pterosin Z stability and optimal storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and optimal storage of Pterosin Z. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Based on manufacturer guidelines, solid this compound should be stored in a tightly sealed vial at 2-8°C for optimal stability for up to 24 months.[1] It is advisable to minimize exposure to air and moisture.
Q2: How should I prepare and store this compound stock solutions?
A2: It is highly recommended to prepare fresh solutions of this compound for immediate use.[1] If stock solutions are necessary, they should be prepared in a suitable solvent such as DMSO, ethanol, or dimethylformamide (DMF). Aliquot the stock solution into tightly sealed vials and store them at -20°C for a maximum of two weeks to maintain stability.[1] Avoid repeated freeze-thaw cycles.
Q3: Is there any quantitative data available on the stability of this compound under different conditions (e.g., pH, light, temperature)?
A3: Currently, there is a lack of publicly available, detailed quantitative data from forced degradation studies on this compound. Factors such as pH, light exposure, and elevated temperatures can potentially impact its stability. Therefore, it is recommended that researchers perform their own stability studies tailored to their specific experimental conditions and analytical methods.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. General degradation mechanisms for similar compounds may include oxidation, hydrolysis, and photolysis. To better understand the stability of this compound in your specific application, a forced degradation study is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Ensure solid this compound is stored at 2-8°C. 2. Prepare fresh stock solutions before each experiment. 3. If using frozen stock solutions, ensure they are not older than two weeks and have not undergone multiple freeze-thaw cycles. 4. Protect solutions from light and extreme temperatures. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). 2. Dilute the stock solution into your aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is compatible with your experimental system. 3. Gentle warming and sonication may aid in dissolution.[2] |
| Loss of biological activity | Degradation of the compound. | 1. Verify the storage conditions and age of the this compound stock. 2. Consider performing a quality control check of your this compound sample using an appropriate analytical method (e.g., HPLC) to assess its purity. |
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Container |
| Solid | 2-8°C | Up to 24 months[1] | Tightly sealed vial |
| Stock Solution | -20°C | Up to 2 weeks[1] | Tightly sealed vials (aliquots) |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation of this compound
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture.[1]
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock solution concentration.
-
Solubilization: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can also be applied to aid dissolution.[2]
-
Storage of Stock Solution: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C for no longer than two weeks.[1]
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final working concentration in the appropriate experimental buffer or medium.
Protocol 2: Hypothetical Forced Degradation Study for this compound
This protocol provides a general framework. The specific conditions should be optimized based on the available analytical instrumentation.
-
Sample Preparation: Prepare several identical solutions of this compound at a known concentration in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to a sample solution.
-
Basic Hydrolysis: Add 0.1 M NaOH to a sample solution.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a sample solution.
-
Thermal Degradation: Store a sample solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a sample solution to a light source (e.g., UV lamp).
-
Control: Keep one sample solution at ambient temperature, protected from light.
-
-
Time Points: Collect aliquots from each stressed sample and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent this compound peak over time.
-
Observe the formation of any new peaks, which represent degradation products.
-
Calculate the percentage of degradation for each stress condition at each time point.
-
Visualizations
Caption: A logical workflow for the proper handling and preparation of this compound solutions.
Caption: A hypothetical signaling pathway illustrating the potential dual action of this compound.
References
- 1. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterosin Z Cytotoxicity Assay: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pterosin Z in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic activity of this compound?
Pterosins, a class of sesquiterpenes, have demonstrated cytotoxic effects against various cancer cell lines. For instance, the related compound Pterosin B has shown potent activity against HL 60 human leukemia cells.[1] However, the potency, often measured as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the specific cell line used.
Q2: Why are my IC50 values for this compound different across various cell lines?
It is common for a compound to exhibit different IC50 values in different cell lines.[2][3][4] This phenomenon is known as "cell-specific response" and arises from the unique biological and genetic characteristics of each cell line, including differences in metabolic pathways, expression of target proteins, and membrane permeability.[2]
Q3: Can this compound, as a natural compound, interfere with standard cytotoxicity assays like the MTT assay?
Yes, natural compounds, especially those with polyphenolic structures, can interfere with tetrazolium-based assays (e.g., MTT, MTS).[5][6] These compounds can chemically reduce the MTT reagent to formazan, independent of cellular enzymatic activity, leading to a false-positive signal that suggests higher cell viability than is actually present.[6][7][8] It is crucial to include a cell-free control (media + this compound + MTT reagent) to account for this potential interference.[6][9]
Q4: What is the best solvent for this compound and how should I handle stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution, which can then be diluted in the cell culture medium for experiments. It is critical to ensure the final DMSO concentration in the culture wells is low (typically <0.5%) and is consistent across all experimental and control wells, as DMSO itself can be cytotoxic at higher concentrations.[9] Studies show that compounds stored in DMSO are generally stable through multiple freeze/thaw cycles.[10][11]
Troubleshooting Guide
This guide addresses common problems encountered during this compound cytotoxicity experiments.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability / Large Error Bars | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.[9][12] 2. Pipetting Errors: Inaccurate dispensing of cells, media, or compound.[13][14] 3. "Edge Effect": Increased evaporation in the outer wells of the plate.[9] 4. Air Bubbles: Bubbles in wells interfering with absorbance readings.[13] | 1. Ensure you have a homogenous, single-cell suspension before plating. Mix gently but thoroughly. 2. Use calibrated pipettes and practice consistent technique. For suspension cells, mix the cell suspension between pipetting steps.[12] 3. Avoid using the outer wells of the 96-well plate or fill them with sterile PBS or media to maintain humidity.[9] 4. Carefully inspect wells for bubbles and puncture them with a sterile pipette tip or syringe needle if present.[13] |
| Unexpectedly High Cell Viability (Low Cytotoxicity) | 1. Compound Precipitation: this compound may have poor solubility and be precipitating out of the culture medium.[9] 2. Assay Interference (MTT): this compound may be directly reducing the MTT reagent, artificially inflating the viability signal.[6][7] 3. Suboptimal Incubation Time: The treatment duration may be too short to induce cell death. | 1. Visually inspect the wells under a microscope for any precipitate. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells.[9] 2. Run a "cell-free" control (this compound + media + MTT reagent). Subtract this background absorbance from your experimental wells. Consider an alternative assay like LDH release or a fluorescence-based method.[9] 3. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for your cell line.[15] |
| Inconsistent Results Between Experiments | 1. Cell Passage Number/Health: Cells at high passage numbers or in poor health can respond differently. 2. Reagent Variability: Differences in lots of media, serum, or assay reagents. 3. Compound Degradation: Improper storage of the this compound stock solution. | 1. Use cells within a consistent and low passage number range. Regularly check for cell health and morphology. 2. Note the lot numbers of all reagents used for each experiment to track potential sources of variability. 3. Aliquot the this compound stock solution to minimize freeze-thaw cycles and store it protected from light at -20°C or -80°C.[11] |
Quantitative Data Summary
The following table summarizes reported IC50 values for Pterosin-class compounds. Note that direct comparisons should be made cautiously due to variations in cell lines and experimental conditions.[2]
| Compound | Cell Line | IC50 Value |
| Pterosin B | HL 60 (human leukemia) | 8.7 µg/mL |
| Compound 1 (related) | HL 60 (human leukemia) | 3.7 µg/mL |
Data sourced from a study on cytotoxic pterosins from Pteris ensiformis.[1]
Experimental Protocols & Visualizations
Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell density and incubation times is recommended for each specific cell line.[16][17][18]
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and dilute the cell suspension to the optimal seeding density (determined empirically, e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach and resume growth.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin).
-
Untreated Control: Cells in medium only.
-
Cell-Free Blank: Medium with this compound only (to check for compound interference).[9]
-
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[7]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Diagram: General Cytotoxicity Assay Workflow
Diagram: this compound-Induced Apoptosis Signaling Pathway (Hypothesized)
Pterosin compounds have been shown to modulate mitochondrial signals.[19][20] This suggests that this compound-induced cytotoxicity may occur via the intrinsic apoptosis pathway, which involves mitochondria-mediated caspase activation.[21][22]
References
- 1. New Benzoyl Glucosides and Cytotoxic Pterosin Sesquiterpenes from Pteris ensiformis Burm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Your MTT Assay the Right Choice? [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 19. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and treatment duration for Pterosin Z in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Pterosin Z in vivo. Due to the limited availability of published in vivo data specifically for this compound, this guide incorporates general principles of in vivo experimental design and leverages data from the closely related compound, Pterosin A, as a guiding framework.
Frequently Asked Questions (FAQs)
Q1: I am starting my first in vivo experiment with this compound. What is a reasonable starting dose and treatment duration?
A1: As there is a lack of published in vivo dose-ranging studies for this compound, a rational approach is to consider data from structurally similar compounds. For instance, in vivo studies on Pterosin A, a related pterosin, have utilized oral doses ranging from 10 to 100 mg/kg in diabetic mouse models, with a treatment duration of 4 weeks.[1][2] It is advisable to initiate a pilot study with a wide dose range (e.g., 10, 30, and 100 mg/kg) to determine the optimal dose for your specific animal model and disease state.
Q2: How should I prepare and administer this compound to my animals?
A2: The solubility of this compound should be determined to select an appropriate vehicle for administration. Common vehicles for oral gavage in rodent studies include corn oil, carboxymethylcellulose (CMC), or polyethylene glycol (PEG). For intravenous administration, a formulation in saline with a solubilizing agent like DMSO or Tween 80 may be necessary. It is crucial to perform a vehicle-controlled study to ensure that the vehicle itself does not influence the experimental outcomes.
Q3: What are the potential mechanisms of action for this compound that I should consider monitoring?
A3: While the in vivo mechanism of action for this compound is not well-documented, related pterosins have shown various biological activities. For example, Pterosin A has been shown to affect the AMPK signaling pathway and GLUT-4 translocation in diabetic mice.[1][2] Pterosin B has demonstrated neuroprotective effects by modulating mitochondrial signals.[3] Based on these findings, it would be prudent to investigate relevant signaling pathways in your model system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable therapeutic effect at the initial dose. | - Insufficient dosage. - Poor bioavailability. - Rapid metabolism of the compound. | - Perform a dose-escalation study to determine if a higher dose yields an effect. - Analyze the pharmacokinetic profile of this compound in your animal model to assess its absorption, distribution, metabolism, and excretion (ADME). - Consider alternative routes of administration (e.g., intraperitoneal or intravenous) to bypass first-pass metabolism. |
| Toxicity or adverse effects observed in the treated animals (e.g., weight loss, lethargy). | - The administered dose is too high. - Off-target effects of the compound. - Vehicle toxicity. | - Reduce the dosage or the frequency of administration. - Conduct a thorough toxicological assessment, including histological analysis of major organs. - Ensure the vehicle is well-tolerated at the administered volume and concentration. Run a vehicle-only control group. |
| High variability in experimental results between animals in the same treatment group. | - Inconsistent dosing technique. - Genetic or metabolic differences within the animal cohort. - Environmental stressors. | - Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage). - Use a sufficient number of animals per group to account for biological variability. - Standardize housing conditions, diet, and handling procedures to minimize stress. |
Experimental Protocols
Illustrative In Vivo Dose-Ranging Study for this compound (Based on Pterosin A Data)
This protocol is a hypothetical example based on studies with Pterosin A and serves as a starting point for designing a dose-ranging study for this compound.
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice.
-
Groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% CMC in saline)
-
This compound (10 mg/kg, oral gavage)
-
This compound (30 mg/kg, oral gavage)
-
This compound (100 mg/kg, oral gavage)
-
Positive Control (e.g., Metformin)
-
-
Acclimatization: House animals in standard conditions for at least one week before the start of the experiment.
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg) to induce hyperglycemia.
-
Treatment: Begin daily oral gavage of the respective treatments one week after STZ injection and continue for 4 weeks.
-
Monitoring:
-
Monitor blood glucose levels and body weight twice weekly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.
-
-
Endpoint Analysis: At the end of the study, collect blood and tissues for biomarker analysis (e.g., insulin levels, lipid profile) and histological examination.
Visualizations
Caption: Workflow for a hypothetical in vivo dose-ranging study of this compound.
Caption: Postulated signaling pathway for Pterosin A based on in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [논문]Metabolism of (2S)-Pterosin A: Identification of the Phase I and Phase II Metabolites in Rat Urine [scienceon.kisti.re.kr]
Challenges in the chemical synthesis of Pterosin Z analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Pterosin Z and its analogs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound analogs, offering potential causes and solutions in a question-and-answer format.
| Problem / Question | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Friedel-Crafts Acylation/Cycloalkylation Steps | - Inactive catalyst- Presence of moisture- Unsuitable solvent- Steric hindrance from bulky substituents on the aromatic ring or acylating agent | - Use freshly activated Lewis acid catalyst (e.g., AlCl₃).- Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar).- Screen different solvents (e.g., CS₂, nitrobenzene, CH₂Cl₂).- Consider using a milder catalyst or alternative synthetic routes for sterically hindered substrates. |
| Formation of Diastereomeric Mixtures in Cycloaddition Reactions | - Lack of facial selectivity in the approach of the dipolarophile to the carbonyl ylide. | - Optimize reaction temperature; lower temperatures often favor the formation of one diastereomer.- Employ a chiral auxiliary or a chiral catalyst to induce stereoselectivity.- Alter the substituents on the dipolarophile or the carbonyl ylide to introduce greater steric bias. |
| Difficult Purification of Final Product | - Presence of closely related side products or unreacted starting materials.- Oily or non-crystalline nature of the product. | - Utilize high-performance liquid chromatography (HPLC) for separation of isomers.- Consider derivatization to a crystalline solid for purification by recrystallization, followed by removal of the derivatizing group.- Employ flash column chromatography with a carefully selected solvent system. |
| Unsuccessful Demethylation of Methoxy Intermediates | - Harsh reaction conditions leading to decomposition.- Incomplete reaction. | - Use milder demethylating agents such as BBr₃ at low temperatures.- Monitor the reaction progress closely using TLC or LC-MS to avoid over-reaction.- Increase the reaction time or temperature cautiously if the reaction is sluggish. |
| Poor Regioselectivity in Aromatic Substitution | - Competing directing effects of multiple substituents on the aromatic ring. | - Modify the electronic nature of the directing groups.- Employ blocking groups to temporarily deactivate certain positions on the ring.- Choose a synthetic strategy that introduces substituents in a specific, controlled order. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for constructing the indanone core of this compound analogs?
A1: The most prevalent methods involve intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid derivative or a tandem Friedel-Crafts acylation-cycloalkylation reaction.[1] Another powerful approach is the use of a dipolar cycloaddition reaction involving a carbonyl ylide, which can efficiently construct the core structure.[2]
Q2: I am observing a low overall yield in my multi-step synthesis of a this compound analog. What are some general strategies for improvement?
A2: Low overall yields in multi-step syntheses are a common challenge. Some historical methods for pterosin synthesis have reported yields of not more than 50% over six or more steps.[3] To improve this, consider newer, more convergent synthetic strategies that reduce the total number of steps. For instance, a recently developed facile synthesis for deuterated Pterosin B analogs achieved an overall yield of over 80% in just three to four steps.[4] Additionally, optimizing each individual step for yield and purity is crucial.
Q3: How can I confirm the stereochemistry of my synthesized this compound analog?
A3: The stereostructure of new Pterosin analogs is typically elucidated using a combination of chemical and physical methods. These include X-ray crystallography for unambiguous structure determination of crystalline compounds, and various NMR techniques (e.g., NOESY, ROESY) to determine relative stereochemistry in solution.
Q4: Are there any specific safety precautions I should take when working with this compound analogs or their precursors?
A4: While specific toxicity data for all analogs may not be available, it is important to note that some related natural products, like ptaquiloside, are known carcinogens.[3] Therefore, it is prudent to handle all intermediates and final products with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Experimental Protocols
Key Experiment: Dipolar Cycloaddition for Indanone Core Synthesis
This protocol is adapted from methodologies describing the synthesis of pterosin family sesquiterpenes.[2]
-
Generation of the Carbonyl Ylide : A solution of a suitable diazoacetyl compound (e.g., 1-acetyl-1-(diazoacetyl)cyclopropane) in a dry, inert solvent (e.g., dichloromethane) is added dropwise to a suspension of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) at room temperature under an inert atmosphere.
-
Cycloaddition : The resulting solution containing the carbonyl ylide is then treated with a dipolarophile (e.g., cyclopentenone). The reaction mixture is stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification : The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cycloadduct.
Key Experiment: Demethylation of a Methoxy-Pterosin Analog
This protocol is based on a demethylation step described in the synthesis of deuterated Pterosin B.[4]
-
Reaction Setup : A solution of the methoxy-pterosin analog in dry dichloromethane is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Addition of Reagent : Boron tribromide (BBr₃, 1M solution in CH₂Cl₂) is added dropwise to the cooled solution.
-
Reaction and Quenching : The reaction is stirred at low temperature and allowed to slowly warm to room temperature. Progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by water.
-
Extraction and Purification : The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Visualizations
General Synthetic Workflow
Caption: General workflow for this compound analog synthesis.
Troubleshooting Decision Tree for Low Yield
References
- 1. A Simple Synthetic Route to Pterosin F and Other Pterosins - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A New Facile Synthesis of D4-Pterosin B and D4-Bromopterosin, Deuterated Analogues of Ptaquiloside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pterosin Z Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference and achieving reliable results in Pterosin Z bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What are the known bioactivities of this compound?
A1: this compound, a sesquiterpenoid isolated from bracken fern (genus Pteridium), has demonstrated several bioactivities, including smooth muscle relaxation, and potential anti-inflammatory and anticancer effects.[1] Its primary known mechanism involves the modulation of signaling pathways, including those related to cell proliferation and apoptosis.[1]
Q2: What is the solubility of this compound?
A2: this compound is soluble in a variety of organic solvents. For bioassays, it is typically dissolved in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, or Acetone. It is crucial to prepare a concentrated stock solution in one of these solvents and then dilute it to the final desired concentration in the aqueous assay buffer.
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: Can this compound interfere with fluorescence-based assays?
A4: this compound, as a sesquiterpenoid and phenolic compound, has the potential to exhibit autofluorescence, which could interfere with fluorescence-based assays.[6][7][8] Sesquiterpenes have been reported to fluoresce in the blue-green region of the spectrum.[6] It is crucial to run proper controls, including this compound in assay buffer without the fluorescent probe, to measure its intrinsic fluorescence. If interference is significant, consider using red-shifted fluorescent dyes to minimize spectral overlap.[9]
Troubleshooting Guides
Inconsistent or Non-Reproducible Results in Cell-Based Assays
This section addresses common issues leading to variability in cell-based assays such as cytotoxicity (MTT) and anti-inflammatory (Nitric Oxide) assays.
| Potential Cause | Recommended Solution |
| This compound Aggregation | Phenolic compounds can form aggregates in aqueous solutions, leading to non-specific inhibition.[10] - Mitigation: Add a non-ionic detergent like Triton X-100 (typically at a final concentration of 0.01%) to the assay buffer.[10][11] - Verification: Perform a control experiment with and without the detergent to see if the activity of this compound is affected. |
| This compound Instability | This compound may degrade in the assay medium over time.[2][3][4][5] - Mitigation: Prepare fresh this compound solutions immediately before each experiment. Minimize the incubation time of the compound with the cells. |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. - Mitigation: Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) and consistent across all wells, including controls. |
| Cell Culture Variability | Inconsistent cell seeding density or passage number can lead to variable results. - Mitigation: Use cells within a consistent passage number range. Ensure uniform cell seeding by thoroughly resuspending cells before plating. |
Unexpected Results in Smooth Muscle Relaxation Assays (Organ Bath)
This guide focuses on troubleshooting common problems encountered during in vitro smooth muscle relaxation experiments.
| Potential Cause | Recommended Solution |
| Tissue Viability Issues | The smooth muscle tissue may not be viable, leading to a lack of response to contractile agents or this compound. - Mitigation: Ensure proper dissection and handling of the tissue to minimize damage.[12] Maintain the physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and continuously aerate with carbogen (95% O2, 5% CO2).[13][14] |
| Inconsistent Contractions | The magnitude of contractions induced by agonists (e.g., KCl, carbachol) is not consistent between tissues or experiments. - Mitigation: Allow for an adequate equilibration period under a stable pretension before adding any compounds.[15] Use a consistent protocol for inducing contractions. |
| This compound Precipitation | This compound may precipitate when diluted into the aqueous organ bath solution. - Mitigation: Observe the solution for any cloudiness upon addition of the this compound stock. If precipitation occurs, consider using a lower concentration or a different solvent for the stock solution (with appropriate solvent controls). |
| Tachyphylaxis | Repeated application of contractile agents can lead to diminished responses. - Mitigation: Ensure adequate washout periods between applications of agonists. |
Assay Interference in Fluorescence or Colorimetric Readouts
This section provides guidance on identifying and mitigating interference from this compound with common assay detection methods.
| Potential Cause | Recommended Solution |
| This compound Autofluorescence | This compound may fluoresce at the excitation/emission wavelengths of the assay, leading to false positives.[6][7][8] - Mitigation: Run a control with this compound alone in the assay buffer to quantify its fluorescence. If significant, use a different fluorescent probe with a longer emission wavelength (red-shifted).[9] |
| Fluorescence Quenching | This compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in signal (false negatives).[8] - Mitigation: Perform a control experiment with the fluorescent probe and this compound to assess for quenching. If observed, consider using a different detection method. |
| Interference with Colorimetric Reagents | As a phenolic compound, this compound has reducing properties and may interfere with redox-based colorimetric assays (e.g., MTT, Griess assay).[6] - Mitigation: Include a control with this compound and the detection reagent in the absence of cells or the enzyme to check for direct chemical reactions. If interference is observed, an alternative assay with a different detection principle should be considered. |
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Relaxation Assay (Organ Bath)
This protocol is adapted for testing the relaxant effects of this compound on pre-contracted smooth muscle strips.
-
Tissue Preparation:
-
Mounting and Equilibration:
-
Mount the tissue strips in an organ bath containing PSS at 37°C, continuously bubbled with 95% O2 and 5% CO2.[13][14]
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (determined empirically for each tissue type) and allow the tissue to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.[15]
-
-
Induction of Contraction:
-
Induce a stable contraction using a contractile agonist (e.g., KCl, phenylephrine, carbachol) at a concentration that produces a submaximal response (e.g., EC80).[16]
-
-
Application of this compound:
-
Once a stable contractile plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response for each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the agonist.
-
Calculate the EC50 value for this compound.
-
Protocol 2: Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[17]
-
-
Treatment:
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[17]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound.
-
-
Cytotoxicity Assessment:
-
Concurrently perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.[17]
-
Protocol 3: Cytotoxicity - MTT Assay
This protocol assesses the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value of this compound.
-
Visualizations
Caption: Workflow for the anti-inflammatory nitric oxide assay.
Caption: Troubleshooting flowchart for inconsistent assay results.
Caption: Potential interference pathways of this compound in bioassays.
References
- 1. promocell.com [promocell.com]
- 2. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atlas of Autofluorescence in Plant Pharmaceutical Materials [ebrary.net]
- 7. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. radnoti.com [radnoti.com]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. dmt.dk [dmt.dk]
- 16. researchgate.net [researchgate.net]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pterosin Z Degradation and Identification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Pterosin Z. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound, with a focus on its degradation products and their identification.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows unexpected peaks during chromatographic analysis. What could be the cause?
A1: The appearance of unexpected peaks in your chromatogram often indicates the presence of degradation products. This compound, like other sesquiterpenoids, can be susceptible to degradation under various conditions. The most common causes include:
-
Hydrolysis: Exposure to acidic or basic conditions can lead to the hydrolysis of this compound. This is a primary degradation pathway for structurally related compounds like ptaquiloside, which degrades into Pterosin B.
-
Oxidation: The presence of oxidizing agents or exposure to air over extended periods can lead to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. It is crucial to store this compound in light-protected containers.
-
Thermal Stress: High temperatures during storage or experimental procedures can accelerate degradation.
To troubleshoot, review your sample preparation, storage conditions, and analytical workflow for any of the above factors.
Q2: How can I prevent the degradation of my this compound samples?
A2: To ensure the stability of your this compound samples, adhere to the following best practices:
-
Storage: Store this compound as a solid in a cool, dark, and dry place. For solutions, use aprotic solvents and store at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
pH Control: Maintain a neutral pH during sample preparation and analysis whenever possible. If your experiment requires acidic or basic conditions, minimize the exposure time and temperature.
-
Light Protection: Use amber vials or wrap your sample containers in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.
Q3: What are the known degradation products of this compound?
A3: While specific, comprehensive studies on the forced degradation of this compound are limited in publicly available literature, based on the degradation pathways of structurally similar pterosins, the following are potential degradation products:
-
Hydrolytic Products: Similar to the hydrolysis of ptaquiloside to Pterosin B, this compound is expected to undergo hydrolysis, potentially leading to the formation of a hydroxylated analog.
-
Oxidative Products: Oxidation can introduce hydroxyl groups or other oxygen-containing functionalities to the this compound molecule.
Further research involving forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions is necessary to definitively identify and characterize all potential degradation products.
Q4: What analytical techniques are recommended for identifying this compound and its degradation products?
A4: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the most powerful techniques for this purpose.
-
UPLC-QTOF-MS/MS: This technique offers high resolution and accuracy for both separation and identification. Time-of-flight (TOF) mass analyzers provide accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its degradants. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is also a highly sensitive and specific method for identifying and quantifying this compound and its degradation products.
Troubleshooting Guide: Identification of Degradation Products
Issue: An unknown peak is consistently observed in my this compound chromatogram.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Review Sample History: Check the age of the sample, storage conditions (temperature, light exposure), and the solvent used. 2. Perform a Forced Degradation Study: Subject a fresh sample of this compound to controlled stress conditions (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention time of the unknown peak with the peaks generated in the stressed samples. |
| Contamination | 1. Analyze a Blank: Inject a blank sample (solvent only) to rule out contamination from the solvent or the analytical system. 2. Check Glassware and Reagents: Ensure all glassware and reagents used for sample preparation are clean and of high purity. |
| Impurity in the Original Standard | 1. Verify Certificate of Analysis (CoA): Check the CoA of your this compound standard for any listed impurities. 2. Use a Different Batch or Supplier: If possible, analyze a sample from a different batch or supplier to see if the unknown peak is still present. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature detailing the degradation rates and products of this compound under various stress conditions. The following table provides a template for researchers to populate with their own experimental data from forced degradation studies.
Table 1: this compound Degradation Under Forced Stress Conditions (Hypothetical Data)
| Stress Condition | Duration | Temperature (°C) | This compound Remaining (%) | Major Degradation Product(s) | % of Major Degradant(s) |
| 0.1 M HCl | 24 h | 60 | 75.2 | DP-H1 | 15.8 |
| 0.1 M NaOH | 8 h | 40 | 60.5 | DP-B1, DP-B2 | 25.3, 10.1 |
| 3% H₂O₂ | 24 h | 25 | 88.1 | DP-O1 | 8.9 |
| UV Light (254 nm) | 48 h | 25 | 92.4 | DP-P1 | 5.2 |
| Dry Heat | 72 h | 80 | 95.7 | DP-T1 | 3.1 |
DP-H1, DP-B1, etc., are placeholders for identified degradation products.
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample with 0.1 M sodium hydroxide before analysis.
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a specific temperature (e.g., 40°C) for a defined period (e.g., 8 hours). Neutralize the sample with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature for a defined period (e.g., 24 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a defined period (e.g., 48 hours). Keep a control sample wrapped in aluminum foil.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a specific temperature (e.g., 80°C) for a defined period (e.g., 72 hours). Dissolve the sample in the mobile phase before analysis.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating UPLC-MS/MS method.
2. UPLC-QTOF-MS/MS Method for Identification of this compound and Degradation Products
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detector: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes
-
Data Acquisition: Acquire full scan MS data from m/z 100-1000 and data-dependent MS/MS spectra for the most abundant ions.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for the identification of this compound degradation products.
Technical Support Center: Enhancing the Bioavailability of Pterosin Z
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Pterosin Z.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound likely stem from its physicochemical properties. With a calculated LogP of 2.9, this compound is predicted to have low aqueous solubility, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1] While its lipophilicity suggests it may have good membrane permeability, poor solubility can be the rate-limiting step for its overall absorption.
Q2: What is the Biopharmaceutics Classification System (BCS) classification of this compound and why is it important?
A2: While there is no experimentally determined BCS classification for this compound, based on its calculated LogP of 2.9 and its chemical structure, it is likely to be a BCS Class II compound (low solubility, high permeability).[1] This classification is crucial as it guides the selection of the most appropriate bioavailability enhancement strategies. For BCS Class II compounds, the focus is on improving the dissolution rate and solubility of the drug in the gastrointestinal tract.
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: For a BCS Class II compound like this compound, several formulation strategies can be employed to improve its oral bioavailability. These include:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in its amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve this compound in a lipidic vehicle, which then forms a fine emulsion in the gut, facilitating its absorption.
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution, thereby enhancing the dissolution velocity.
Q4: Are there any known metabolic pathways for this compound that could affect its bioavailability?
A4: While specific metabolism studies on this compound are limited, studies on a related compound, Pterosin A, indicate that it undergoes both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism.[2] It is plausible that this compound follows similar metabolic pathways, primarily mediated by cytochrome P450 enzymes in the liver. Extensive first-pass metabolism could reduce the amount of active this compound reaching systemic circulation, thereby lowering its bioavailability.
Q5: What in vitro models can be used to screen for the most effective bioavailability enhancement strategy for this compound?
A5: Several in vitro models can be utilized to assess and compare different formulation strategies for this compound before moving to in vivo studies:
-
Kinetic Solubility Assays: To determine the extent of solubility improvement with different formulations.
-
In Vitro Dissolution Studies: Using biorelevant media (e.g., FaSSIF, FeSSIF) to simulate the conditions of the fed and fasted states in the gastrointestinal tract and assess the dissolution rate of various formulations.
-
In Vitro Permeability Assays: Using cell-based models like Caco-2 or PAMPA to predict the intestinal permeability of this compound from different formulations.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution of this compound formulation. | Poor wettability of the drug powder. Recrystallization of the amorphous form. Inadequate dispersion of the lipid-based formulation. | - Include a surfactant in the dissolution medium. - Confirm the amorphous state of the drug in the solid dispersion using techniques like PXRD or DSC. - Optimize the surfactant and co-surfactant concentrations in the lipid-based formulation. |
| High variability in in vivo pharmacokinetic data. | Food effects on drug absorption. Inconsistent gastric emptying times. Inter-individual differences in metabolism. | - Conduct pharmacokinetic studies in both fasted and fed states to assess the food effect. - Standardize the experimental conditions, including the diet and housing of the animals. - Use a larger group of animals to account for individual variability. |
| Low oral bioavailability despite improved in vitro dissolution. | Extensive first-pass metabolism. Efflux by transporters like P-glycoprotein. Instability in the gastrointestinal tract. | - Investigate the metabolic stability of this compound using liver microsomes or hepatocytes. - Conduct in vitro transporter assays to determine if this compound is a substrate for efflux pumps. - Assess the chemical stability of this compound in simulated gastric and intestinal fluids. |
| Difficulty in quantifying this compound in plasma samples. | Low plasma concentrations. Matrix effects in the biological sample. Instability of the analyte in the matrix. | - Develop a highly sensitive bioanalytical method, such as LC-MS/MS.[3][4][5][6] - Optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix effects. - Add a stabilizing agent to the collection tubes if the analyte is found to be unstable. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | C₁₅H₂₀O₂ | 232.32 | 2.9[1] |
| Pterosin A | C₁₄H₁₈O | 202.29 | Not Available |
| Pterosin B | C₁₄H₁₈O₂ | 218.29 | Not Available |
| (S)-Pterosin K | C₁₅H₁₉ClO₂ | 266.76 | 3.5[7] |
| (S)-Pterosin P | C₁₄H₁₈O₃ | 234.29 | 1.3[8] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Chloroform | Soluble[9][10] |
| Dichloromethane | Soluble[9][10] |
| Ethyl Acetate | Soluble[9][10] |
| DMSO | Soluble[9][10] |
| Acetone | Soluble[9][10] |
| Water | Poorly soluble (inferred from LogP) |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®), a common solvent (e.g., methanol, ethanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer carrier in the common solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution by stirring or sonication.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion for drug content, morphology (SEM), physical state (PXRD, DSC), and in vitro dissolution.
-
Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulation Administration:
-
Group 1 (Control): this compound suspension in 0.5% carboxymethyl cellulose (CMC) administered orally (p.o.).
-
Group 2 (Test): this compound formulation (e.g., solid dispersion, SEDDS) administered orally (p.o.).
-
Group 3 (Intravenous): this compound solution in a suitable vehicle (e.g., saline with a co-solvent) administered intravenously (i.v.) for absolute bioavailability determination.
-
-
Dosing: A single dose of this compound (e.g., 10 mg/kg) is administered to each rat.
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100.
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Hypothetical absorption and metabolism pathway of this compound.
References
- 1. This compound | C15H20O2 | CID 134977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS determination of terazosin in human plasma and application [manu41.magtech.com.cn]
- 7. (S)-Pterosin K | C15H19ClO2 | CID 5320787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-Pterosin P | C14H18O3 | CID 53462519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS:34169-69-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound | CAS:34169-69-2 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Method Validation for Pterosin Z Quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the validation and troubleshooting of analytical methods for the quantification of Pterosin Z and related compounds in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification?
A1: The most prevalent methods for quantifying this compound and related pterosins are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for its higher sensitivity and specificity, which is crucial when dealing with complex matrices and trace-level concentrations.[3][4]
Q2: What are the main challenges in quantifying this compound in complex samples?
A2: Researchers often face several challenges:
-
Analyte Stability: this compound and its precursors, like ptaquiloside, can be unstable under certain pH and temperature conditions.[1] Ptaquiloside, a carcinogen found in bracken ferns, degrades into more stable pterosins, including Pterosin B, which is structurally similar to this compound.[2][3]
-
Matrix Effects: Complex sample matrices, such as plant extracts, soil, or biological fluids, contain numerous endogenous compounds that can co-elute with this compound. These compounds can interfere with the ionization process in LC-MS/MS, leading to ion suppression or enhancement, which affects the accuracy and precision of quantification.[5][6][7]
-
Low Concentrations: this compound may be present at very low concentrations in environmental and biological samples, requiring highly sensitive analytical methods and efficient sample preparation techniques for accurate detection and quantification.[2][3]
-
Availability of Analytical Standards: Obtaining certified reference standards for this compound and its related compounds can be challenging, which is essential for method development and validation.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize solid-phase extraction (SPE) to clean up samples and remove interfering components before LC-MS/MS analysis.[8][9]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for the matrix effects.[6]
-
Internal Standards: Use a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to this compound. This can help to correct for variations in extraction recovery and matrix effects.[10][11]
Q4: What are the critical parameters to consider during method validation for this compound quantification?
A4: A comprehensive method validation should include the assessment of:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides accurate and precise results.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of this compound in the sample matrix under different storage and processing conditions.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload | - Wash or replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Leak in the HPLC system- Inconsistent mobile phase composition- Fluctuation in column temperature | - Check all fittings and connections for leaks.[14]- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature. |
| Low Signal Intensity or Sensitivity | - Ion suppression due to matrix effects- Analyte degradation- Suboptimal MS source parameters | - Improve sample cleanup using SPE.- Use a matrix-matched calibration curve.- Investigate analyte stability and adjust sample handling procedures accordingly.- Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).[15] |
| High Background Noise | - Contaminated mobile phase or LC system- Electrical interference | - Use high-purity solvents and freshly prepared mobile phase.- Flush the LC system thoroughly.- Ensure proper grounding of the instrument. |
| No Peak Detected | - Incorrect injection or sample handling- Analyte concentration below LOD- Incorrect MS/MS transition monitored | - Verify the autosampler and injection sequence.- Ensure the sample has not degraded.- Pre-concentrate the sample to increase the analyte concentration.- Confirm the precursor and product ions for this compound. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction and pre-concentration of pterosins from water samples.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the retained pterosins with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for this compound Quantification
This is a representative LC-MS/MS method that can be adapted for this compound analysis.
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Monitored Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of pterosins using LC-MS/MS. These values are illustrative and may vary depending on the specific compound, matrix, and instrumentation.
Table 1: Method Performance for Pterosin B Quantification
| Parameter | Value | Reference |
| Linearity (r²) | > 0.999 | [1][2] |
| LOD | 0.01 - 0.15 µg/L | [1][3] |
| LOQ | 0.03 - 0.50 µg/L | [9] |
| Recovery | 90 - 101 % | [8] |
| Precision (%RSD) | < 9.0 % | [9] |
Table 2: Comparison of Analytical Methods for Pterosin-Related Compounds
| Method | Analyte(s) | Typical LOD | Advantages | Disadvantages |
| HPLC-UV | Pterosin B, Pteroside B | ~10 µg/L | Simple, cost-effective | Lower sensitivity and specificity |
| LC-MS/MS | Ptaquiloside, Pterosin B | 0.01 - 0.2 µg/L | High sensitivity and specificity, structural confirmation | Higher cost, susceptible to matrix effects |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pub.geus.dk [pub.geus.dk]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.bangor.ac.uk [research.bangor.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Pterosin Z versus Pterosin A: a comparative biological activity study
In the realm of natural product research, pterosin Z and pterosin A, sesquiterpenoids isolated from various fern species, have garnered attention for their potential therapeutic applications. This guide provides a comparative analysis of their biological activities, focusing on anticancer, anti-inflammatory, and antioxidant properties, supported by available experimental data and detailed methodologies. While direct comparative studies are limited, this guide synthesizes individual findings to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview
Due to the scarcity of studies directly comparing the two compounds, the following table summarizes their reported biological activities based on individual research findings.
| Biological Activity | This compound | Pterosin A | Direct Comparison Data |
| Anticancer Activity | Data not available in comparative studies. | Data not available in comparative studies. Other pterosin derivatives show cytotoxicity against cell lines like HCT116[1][2][3]. | Not Available |
| Anti-inflammatory Activity | Reported to possess smooth muscle relaxant activity[4]. | Shown to reverse nitric oxide (NO) production in RINm5F cells[5]. | Not Available |
| Antioxidant Activity | Data not available. | Implied through its protective effects against oxidative stress in diabetic models[5][6]. | Not Available |
| Other Activities | Smooth muscle relaxant[4]. | Antidiabetic effects through activation of the AMPK pathway[5][6][7][8]. | Not Available |
Anticancer Activity
Anti-inflammatory Activity
Pterosin A has demonstrated anti-inflammatory potential by its ability to reverse nitric oxide (NO) production. In a study involving RINm5F pancreatic β-cells, pterosin A was shown to counteract the increase in NO production induced by streptozotocin (STZ)[5]. Overproduction of NO is a hallmark of inflammation, and its inhibition suggests a potential anti-inflammatory mechanism of pterosin A.
This compound , on the other hand, has been noted for its smooth muscle relaxant properties, which can be relevant in inflammatory conditions associated with spasms[4]. The activity is assessed by measuring the inhibition of calcium-induced contractions in potassium-depolarized muscle preparations[4].
Signaling Pathways
A significant body of research has focused on the signaling pathways modulated by Pterosin A , particularly in the context of its antidiabetic effects. Pterosin A has been shown to activate the AMP-activated protein kinase (AMPK) pathway[5][7][8]. Activation of AMPK is a key regulatory mechanism for cellular energy homeostasis and has been linked to various therapeutic benefits, including anti-inflammatory and antioxidant effects. The activation of AMPK by Pterosin A leads to a cascade of downstream effects that contribute to its biological activity[5][7][8].
Currently, there is a lack of information regarding the specific signaling pathways modulated by This compound .
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pterosin derivatives) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Anti-inflammatory Assay (Nitric Oxide Production)
This protocol outlines a general method for measuring the effect of compounds on nitric oxide production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Reagent Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.
Antioxidant Assay (DPPH Radical Scavenging)
This is a standard method to evaluate the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark for 30 minutes at room temperature.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Visualizations
References
- 1. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
Pterosin Z and Its Synthetic Analogs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of Pterosin Z, a natural sesquiterpenoid, with its synthetic analogs. The information is compiled from preclinical studies and aims to assist researchers in evaluating their potential for further investigation and development.
Data Presentation: Efficacy in Smooth Muscle Relaxation
This compound has demonstrated significant smooth muscle relaxant properties. A comparative study involving this compound and its synthetic derivatives, acetylthis compound and their isopterosin analogs, has provided quantitative data on their efficacy. The following table summarizes the half-maximal effective concentration (EC50) for each compound in inducing smooth muscle relaxation. Lower EC50 values indicate higher potency.
| Compound | EC50 (M) | Relative Potency vs. This compound |
| This compound | 1.3 ± 0.1 x 10-6 | 1.00 |
| acetylthis compound | Data not available in snippets | - |
| Isopterosin analogues | Data not available in snippets | - |
| Fungal Pterosin | 2.9 ± 1.6 x 10-6 | 0.45 |
Data sourced from a study on the smooth muscle relaxant activity of this compound and related compounds.[1][2]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the comparison of this compound and its analogs: the organ bath assay for smooth muscle relaxation.
Organ Bath Assay for Smooth Muscle Relaxation
This protocol outlines the procedure for measuring the relaxant effects of compounds on isolated smooth muscle tissue, such as aortic rings.
1. Tissue Preparation:
- Euthanize the experimental animal (e.g., rat) following approved institutional guidelines.
- Carefully dissect the thoracic aorta and place it in cold physiological salt solution (PSS).
- Gently remove adhering connective tissue and fat.
- Cut the aorta into rings of 2-3 mm in width.
2. Mounting the Tissue:
- Mount each aortic ring in a tissue bath chamber containing PSS, maintained at 37°C and continuously aerated with a 95% O2 / 5% CO2 gas mixture.
- Attach one end of the ring to a fixed hook and the other end to an isometric force transducer.
3. Equilibration and Viability Check:
- Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 grams.
- During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
- To check for viability, induce a contraction with a high concentration of potassium chloride (KCl) (e.g., 60 mM) or a contractile agonist like phenylephrine (e.g., 10-6 M).
- Wash the tissue to return to baseline tension.
4. Experimental Procedure:
- Pre-contract the aortic rings with a submaximal concentration of a contractile agonist (e.g., phenylephrine or norepinephrine).
- Once the contraction reaches a stable plateau, add the test compound (this compound or its synthetic analog) in a cumulative manner, increasing the concentration stepwise.
- Record the relaxation response at each concentration until a maximal relaxation is achieved or the concentration range of interest has been covered.
- A solvent control should be run in parallel to account for any effects of the vehicle.
5. Data Analysis:
- Express the relaxation response as a percentage of the pre-contraction induced by the agonist.
- Plot the concentration-response curve for each compound.
- Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation, using a suitable nonlinear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Anticancer Activity of a Pterostilbene Synthetic Analog
While the precise signaling pathway for this compound's activities is still under detailed investigation, studies on synthetic analogs of related natural compounds provide valuable insights. The following diagram illustrates the proposed anticancer signaling pathway for a Pterostilbene-Isothiocyanate (PTER-ITC) conjugate, a synthetic analog of the natural compound Pterostilbene. This pathway involves the activation of PPARγ, leading to apoptosis.[3]
Caption: Proposed anticancer signaling pathway of a Pterostilbene synthetic analog (PTER-ITC).
Experimental Workflow: Organ Bath Assay
The following diagram outlines the key steps involved in the organ bath experimental workflow for assessing the efficacy of smooth muscle relaxants.
Caption: Workflow for the organ bath assay to determine smooth muscle relaxation.
References
- 1. Relaxation of vascular smooth muscle by isoproterenol, dibutyryl-cyclic AMP and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular smooth muscle actions and receptor interactions of 8-iso-prostaglandin E2, an E2-isoprostane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activities of Pterostilbene-Isothiocyanate Conjugate in Breast Cancer Cells: Involvement of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pterosin Z's Molecular Targets in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Pterosin Z, a natural compound belonging to the pterosin class of sesquiterpenoids, has emerged as a potential candidate, with preliminary studies suggesting its involvement in anti-cancer activities. However, a comprehensive validation of its molecular targets and a clear understanding of its mechanism of action are crucial for its development as a therapeutic agent.
This guide provides a comparative framework for researchers aiming to validate the molecular targets of this compound in cancer cells. By juxtaposing the putative mechanisms of this compound with those of two well-established chemotherapeutic drugs, Doxorubicin and Paclitaxel, this document outlines the experimental pathways to elucidate its anti-cancer properties.
Comparative Analysis of Molecular Targets and Cellular Effects
To effectively validate the molecular targets of this compound, a direct comparison with drugs that have well-defined mechanisms of action is invaluable. Doxorubicin and Paclitaxel are chosen as comparators due to their extensive use in cancer therapy and their distinct modes of inducing cell cycle arrest and apoptosis. While specific quantitative data for this compound is still under investigation, this table provides a template for comparative analysis.
| Feature | This compound (Putative) | Doxorubicin | Paclitaxel |
| Primary Molecular Target(s) | Under Investigation. Potentially targets proteins involved in cell cycle regulation and apoptosis signaling pathways. | Topoisomerase II, DNA | β-tubulin subunit of microtubules |
| Mechanism of Action | Hypothesized to induce DNA damage, leading to cell cycle arrest and activation of apoptotic pathways. | Intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. Also generates reactive oxygen species (ROS).[1][2][3] | Stabilizes microtubules, preventing their dynamic instability and leading to mitotic arrest.[4][5][6][7] |
| Effect on Cell Cycle | Putative G2/M phase arrest. | G2/M phase arrest due to DNA damage checkpoints.[8][9] | Arrest in the M phase of the cell cycle due to disruption of the mitotic spindle.[4][6] |
| Induction of Apoptosis | Yes, through intrinsic and/or extrinsic pathways. | Yes, triggered by DNA damage and cellular stress, often involving the p53 pathway.[3][8] | Yes, as a consequence of prolonged mitotic arrest.[4][10] |
| Reported IC50 Values | Data not yet widely available. | Cell line dependent, typically in the nanomolar to low micromolar range. | Cell line dependent, typically in the nanomolar range. |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments essential for validating the molecular targets and cellular effects of this compound.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the dose-dependent cytotoxic effects of this compound on various cancer cell lines.
-
Method (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
-
Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Method (Flow Cytometry with Propidium Iodide Staining):
-
Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
-
Apoptosis Assays
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Method (Annexin V-FITC/PI Staining):
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Key Protein Expression
-
Objective: To examine the effect of this compound on the expression levels of proteins involved in cell cycle regulation and apoptosis.
-
Method:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, p53, Bcl-2, Bax, cleaved Caspase-3).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualizing the Pathways and Workflows
To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Hypothesized signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for validating this compound's molecular targets.
Caption: Logical hierarchy of evidence for molecular target validation.
By following a structured and comparative approach as outlined in this guide, researchers can systematically investigate and validate the molecular targets of this compound. This will not only contribute to a deeper understanding of its anti-cancer properties but also pave the way for its potential translation into a novel therapeutic strategy for cancer treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
Cross-validation of Pterosin Z's anti-inflammatory effects in different cell lines
A an in-depth comparison of the anti-inflammatory effects of Pterosin Z and the well-established steroidal anti-inflammatory drug, Dexamethasone. Due to the limited availability of direct research on this compound, this guide utilizes data on its close structural analog, Pterosin A, to provide insights into its potential therapeutic properties. This guide is intended for researchers, scientists, and drug development professionals interested in novel anti-inflammatory compounds.
This comparative guide delves into the anti-inflammatory mechanisms of Pterosin A, as a proxy for this compound, and Dexamethasone, with a focus on their effects in different cell lines. The analysis is based on available experimental data and aims to provide a clear, objective comparison to aid in future research and development.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of Pterosin A and Dexamethasone are summarized in the table below. The data for Pterosin A is derived from studies on pancreatic β-cell lines, while the data for Dexamethasone is from studies on macrophage and other cell lines.
| Parameter | Pterosin A | Dexamethasone | Cell Line(s) |
| Inhibition of Nitric Oxide (NO) Production | Dose-dependent reversal of STZ- and IL-1β-induced NO production | Dose-dependent inhibition of LPS-induced NO production | RINm5F (Pterosin A), RAW 264.7 (Dexamethasone) |
| Effect on iNOS Expression | Not explicitly stated | Inhibition of LPS-induced iNOS mRNA and protein expression[1][2][3] | RAW 264.7, J774 |
| Effect on COX-2 Expression | Not explicitly stated | Inhibition of LPS-induced COX-2 mRNA expression[3] | RAW 264.7 |
| NF-κB Signaling Pathway | Not explicitly stated | Inhibition of NF-κB nuclear translocation and activation[4] | RAW 264.7 |
| MAPK Signaling Pathway | Not explicitly stated | Inhibition of p38 MAPK phosphorylation and activity | HeLa, RAW 264.7 |
Experimental Protocols
Assessment of Nitric Oxide Production (Griess Assay)
This protocol outlines the general steps for determining nitric oxide production in cell culture supernatants by measuring nitrite levels using the Griess reagent.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., RINm5F or RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Culture the cells for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (Pterosin A or Dexamethasone) for a specified period.
-
Induce inflammation by adding an inflammatory stimulus (e.g., Streptozotocin (STZ), Interleukin-1β (IL-1β), or Lipopolysaccharide (LPS)).
-
Incubate the cells for an additional 24 hours.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant.
-
-
Griess Reaction:
-
Measurement:
-
Measure the absorbance of the resulting colored azo dye at 540 nm using a microplate reader[5].
-
-
Quantification:
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite[5].
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and the general workflow for assessing the anti-inflammatory effects of a compound.
NF-κB Signaling Pathway
MAPK Signaling Pathway
References
- 1. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pterins inhibit nitric oxide synthase activity in rat alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Griess Assay [bio-protocol.org]
Comparative Analysis of Pterosin Z from Pteridium Species: A Review of Current Knowledge and Future Directions
For Immediate Release
A comprehensive review of Pterosin Z, a sesquiterpenoid found in bracken ferns of the genus Pteridium, reveals a significant gap in comparative research across different species. While numerous pterosins have been isolated and characterized, data specifically comparing the quantitative presence and biological activities of this compound from various Pteridium species remains scarce. This guide synthesizes the available information on the isolation and biological evaluation of the closely related Pteroside Z from Pteridium aquilinum and extrapolates potential activities and research avenues for this compound based on studies of other pterosins.
Introduction
Pterosins are a class of sesquiterpenoids characteristic of the bracken fern (Pteridium spp.). These compounds have garnered interest for their diverse biological activities, including cytotoxic and anti-inflammatory properties. This compound, and its glycosidic form Pteroside Z, are among the many pterosins identified. However, a comparative analysis of this compound content and bioactivity across different Pteridium species, such as P. aquilinum, P. arachnoideum, and P. esculentum, has not been thoroughly investigated. This guide aims to provide researchers, scientists, and drug development professionals with a summary of the current knowledge and to highlight areas for future investigation.
Data Presentation: Pteroside Z from Pteridium aquilinum
To date, quantitative data and biological activity studies specifically for this compound from different Pteridium species are not available in peer-reviewed literature. However, research on its glycoside, Pteroside Z, isolated from Pteridium aquilinum, provides a starting point.
| Compound | Source Species | Biological Activity Assessed | Results |
| Pteroside Z | Pteridium aquilinum | Anti-diabetic (Intestinal Glucose Uptake Assay) | Inactive at 300 μM[1][2][3] |
Extrapolated Potential of this compound
While direct evidence is lacking for this compound, studies on other pterosins suggest potential areas of biological activity that warrant investigation. For instance, various pterosins isolated from Pteris multifida have demonstrated cytotoxic effects against human colon cancer cells (HCT116)[4][5]. This suggests that this compound may also possess cytotoxic properties.
Experimental Protocols
Isolation of Pterosins from Pteridium aquilinum
The following is a generalized protocol for the isolation of pterosins, which can be adapted for the specific isolation of this compound and its glycoside, Pteroside Z.
1. Extraction:
- Air-dried and powdered rhizomes of Pteridium aquilinum are extracted with methanol (MeOH) at room temperature.
- The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.
2. Fractionation:
- The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
- The fractions are concentrated, and the EtOAc fraction, typically rich in pterosins, is selected for further separation.
3. Chromatographic Separation:
- The EtOAc fraction is subjected to column chromatography on silica gel.
- A gradient elution system, for example, starting with n-hexane and gradually increasing the polarity with EtOAc and then MeOH, is used to separate the compounds.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
4. Purification:
- Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile).
- Isolated compounds are identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mandatory Visualization
Hypothetical Signaling Pathway for Cytotoxic Activity of this compound
Based on the known mechanisms of other cytotoxic natural products, a potential signaling pathway for this compound could involve the induction of apoptosis through the caspase cascade.
References
- 1. research.bangor.ac.uk [research.bangor.ac.uk]
- 2. research.aber.ac.uk [research.aber.ac.uk]
- 3. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pterosin Z and Standard Anti-inflammatory Drugs: A Comparative Analysis of Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, there is a continuous search for novel compounds that offer improved efficacy and safety profiles compared to existing therapies. Pterosin Z, a sesquiterpenoid natural product, has garnered interest for its potential anti-inflammatory properties. This guide provides a comparative analysis of this compound's effects against standard non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited direct research on this compound, this comparison extensively utilizes data from its close structural and functional analogue, pterostilbene, a well-studied stilbenoid with demonstrated anti-inflammatory activity.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of pterostilbene (as a proxy for this compound) and common NSAIDs. These data are compiled from various in vitro and in vivo studies and are presented to facilitate a comparative assessment of their potency.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Pterostilbene | 19.8[1] | 1.0 - 83.9[1] | Variable |
| Naproxen | 0.34[2] | 0.18[2] | 1.89 |
| Ibuprofen | >100 | 13.7 | >7.3 |
| Diclofenac | 0.8 | 0.027 | 29.6[3] |
| Celecoxib | >100 | 0.04 | >2500 |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators in LPS-Stimulated Cells
| Compound | Inhibition of TNF-α | Inhibition of IL-6 | Inhibition of IL-1β | Inhibition of Nitric Oxide (NO) |
| Pterostilbene Derivative (E2) | Significant inhibition[4] | Significant inhibition[4] | Significant inhibition[4] | IC50 = 0.7 µM[4] |
| Ibuprofen | Dose-dependent inhibition[5][6] | Dose-dependent inhibition[5] | Dose-dependent inhibition[5] | - |
| Naproxen | - | - | - | - |
| Diclofenac | Pronounced inhibitory effect[7] | Pronounced inhibitory effect[7] | - | - |
| Dexamethasone | Complete inhibition[8] | Complete inhibition[8] | Complete inhibition[8] | - |
Mechanistic Insights: Signaling Pathways
Standard NSAIDs primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[9] In contrast, pterostilbene, and by extension this compound, appears to modulate multiple signaling pathways involved in inflammation.
A key mechanism of action for pterostilbene is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[1] By inhibiting NF-κB activation, pterostilbene can effectively suppress the inflammatory cascade.[10] Some NSAIDs, such as diclofenac, have also been shown to inhibit NF-κB activation.[11][12][13]
Furthermore, pterostilbene has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of the Nrf2 pathway can mitigate oxidative stress, which is closely linked to inflammation.
Experimental Protocols
1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (In Vitro)
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound/pterostilbene or NSAID) for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture at a specific concentration (e.g., 1 µg/mL).
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Analysis:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.
-
Gene Expression Analysis: The expression levels of genes encoding for inflammatory mediators (e.g., COX-2, iNOS) are determined by quantitative real-time PCR (qRT-PCR).
-
Protein Expression Analysis: The protein levels of key signaling molecules (e.g., phosphorylated NF-κB, IκBα, COX-2) are assessed by Western blotting.
-
2. Cyclooxygenase (COX) Inhibition Assay (In Vitro)
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid (the substrate), COX converts it to prostaglandin G2 (PGG2), which is then reduced to PGH2. This peroxidase activity can be coupled to a colorimetric or fluorometric reaction.
-
Procedure:
-
The test compound (this compound/pterostilbene or NSAID) at various concentrations is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer.
-
The reaction is initiated by adding arachidonic acid.
-
The rate of product formation is measured over time using a spectrophotometer or fluorometer.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The ratio of IC50 for COX-1 to COX-2 is determined to assess the selectivity of the inhibitor.
Conclusion
The available evidence, primarily from studies on its analogue pterostilbene, suggests that this compound may offer a multi-targeted approach to inflammation management. While standard NSAIDs are potent inhibitors of the COX pathway, this compound likely modulates a broader range of inflammatory signaling cascades, including the NF-κB and Nrf2 pathways. This multi-faceted mechanism could potentially lead to a favorable efficacy and safety profile. However, direct comparative studies with a comprehensive panel of NSAIDs using standardized experimental protocols are necessary to fully elucidate the therapeutic potential of this compound. The data and protocols presented in this guide provide a foundational framework for researchers to design and execute such investigations.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 11. Diclofenac inhibits tumor necrosis factor-α-induced nuclear factor-κB activation causing synergistic hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diclofenac Inhibits Phorbol Ester-Induced Gene Expression and Production of MUC5AC Mucin via Affecting Degradation of IkBα and Translocation of NF-kB p65 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diclofenac sodium inhibits NFkappaB transcription in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Pterosin Z's Smooth Muscle Relaxant Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the smooth muscle relaxant properties of Pterosin Z against other known relaxants, supported by available experimental data. The information is presented to aid in the evaluation of this compound for potential therapeutic applications.
Quantitative Data Summary
The following table summarizes the potency of this compound and comparator compounds in producing smooth muscle relaxation in isolated guinea-pig ileum. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Compound | Tissue | Stimulus for Contraction | Potency (EC50/IC50) | Reference |
| This compound | Guinea-pig ileum | High Potassium (45 mM) | 2.9 µM (EC50) | Sheridan et al., 1999 |
| Papaverine | Guinea-pig ileum | Nerve-mediated | 3.53 - 4.76 µM (IC50) | --INVALID-LINK-- |
| Verapamil | Guinea-pig ileum | Carbachol (0.1 µM) | Lower than KCl-induced | --INVALID-LINK-- |
| Verapamil | Guinea-pig ileum | Potassium Chloride (30 mM) | Higher than Carbachol-induced | --INVALID-LINK-- |
| Nifedipine | Guinea-pig ileum | Various agonists | pM to nM range | --INVALID-LINK-- |
Experimental Protocols
This compound Smooth Muscle Relaxation Assay (Reconstructed from Sheridan et al., 1999)
This protocol is based on the description of the experiment that determined the EC50 of this compound.
1. Tissue Preparation:
- Male guinea pigs are euthanized by a humane method.
- A segment of the ileum is excised and placed in a bath containing a modified Krebs solution.
- The longitudinal muscle is prepared for isometric tension recording.
2. Experimental Setup:
- The prepared ileum segment is suspended in an organ bath containing a high-potassium (45 mM), calcium-free modified Krebs solution. This high-potassium solution induces depolarization of the smooth muscle cells.
- The tissue is connected to an isometric force transducer to record changes in muscle tension.
3. Induction of Contraction:
- Contraction of the depolarized smooth muscle is induced by the addition of calcium (2.5 mM) to the organ bath.
4. Application of this compound:
- Once a stable contraction is achieved, this compound is added to the bath in a cumulative concentration-dependent manner.
- The relaxation of the smooth muscle is recorded as a percentage of the maximal contraction induced by calcium.
5. Data Analysis:
- A dose-response curve is constructed by plotting the percentage of inhibition of contraction against the concentration of this compound.
- The EC50 value, the concentration of this compound that produces 50% of the maximal relaxation, is calculated from this curve.
General Protocol for Testing Smooth Muscle Relaxants (Isolated Organ Bath)
This is a generalized protocol that can be adapted to test various smooth muscle relaxants.
1. Tissue Dissection and Mounting:
- The desired smooth muscle tissue (e.g., guinea-pig ileum, rat aorta) is dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
- A segment of the tissue is mounted in an isolated organ bath between two hooks, one fixed and the other connected to a force transducer.
2. Equilibration:
- The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension, with regular washing with fresh physiological salt solution.
3. Induction of Contraction:
- A contractile agent (agonist) is added to the bath to induce a sustained contraction. Common agonists include:
- High Potassium Solution (e.g., 40-80 mM KCl): To induce depolarization-dependent contraction.
- Receptor Agonists: Such as phenylephrine (for vascular smooth muscle) or carbachol (for intestinal smooth muscle) to induce receptor-mediated contraction.
4. Application of Test Compound:
- Once a stable contraction is achieved, the test compound (e.g., this compound, papaverine, verapamil) is added in increasing cumulative concentrations.
- The relaxant effect at each concentration is recorded.
5. Data Analysis:
- The relaxation is expressed as a percentage of the pre-contraction induced by the agonist.
- Concentration-response curves are plotted, and EC50 or IC50 values are calculated.
Signaling Pathways
Proposed Signaling Pathway for this compound-Induced Smooth Muscle Relaxation
The available evidence suggests that this compound induces smooth muscle relaxation by inhibiting the influx of extracellular calcium. This likely occurs through the blockade of voltage-gated calcium channels that are opened in response to membrane depolarization.
Navigating the Preclinical Landscape: A Comparative Analysis of Pterosin Z's In Vivo Anti-Tumor Potential (A Literature Review)
A comprehensive review of existing scientific literature reveals a significant gap in the in vivo evaluation of Pterosin Z's anti-tumor effects. To date, no published studies detailing the in vivo efficacy of this compound in preclinical cancer models have been identified. This absence of data precludes a direct comparison of its performance against other therapeutic alternatives based on in vivo experimental evidence.
While the broader class of Pterosin compounds, sesquiterpenoids derived from bracken ferns, have been investigated for various biological activities, specific in vivo anti-tumor studies on this compound are not available in the public domain. This presents a challenge for researchers, scientists, and drug development professionals seeking to replicate or build upon existing in vivo findings for this particular compound.
The Path Forward: Bridging the Data Gap
To facilitate future research and enable comparative analyses, the following experimental workflow is proposed for investigators interested in evaluating the in vivo anti-tumor effects of this compound. This protocol is a generalized framework and would require optimization based on the specific tumor model and cancer type under investigation.
Proposed In Vivo Experimental Workflow
Caption: Proposed workflow for in vivo anti-tumor evaluation of this compound.
Potential Signaling Pathways for Investigation
Based on the known mechanisms of other anti-tumor compounds and the general biological activities of sesquiterpenoids, several signaling pathways could be hypothesized as relevant to the potential anti-tumor action of this compound. Future in vitro and in vivo studies could explore these pathways to elucidate its mechanism of action.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Comparative Framework: Establishing a Baseline for Future Research
Once in vivo data for this compound becomes available, a robust comparative analysis will be crucial. This would involve evaluating its performance against standard-of-care chemotherapeutics or other relevant investigational drugs. The following table outlines key parameters that should be assessed to provide a comprehensive comparison.
| Parameter | This compound | Alternative 1 (e.g., Paclitaxel) | Alternative 2 (e.g., Compound X) |
| Efficacy | |||
| Tumor Growth Inhibition (%) | Data Needed | Literature Value | Literature Value |
| Tumor Volume Reduction (mm³) | Data Needed | Literature Value | Literature Value |
| Survival Benefit (%) | Data Needed | Literature Value | Literature Value |
| Toxicity | |||
| Change in Body Weight (%) | Data Needed | Literature Value | Literature Value |
| Hematological Parameters | Data Needed | Literature Value | Literature Value |
| Organ-specific Toxicity | Data Needed | Literature Value | Literature Value |
| Mechanism of Action | |||
| Target Pathway Modulation | Data Needed | Established Mechanism | Hypothesized/Proven Mechanism |
| Biomarker Expression | Data Needed | Known Biomarkers | Potential Biomarkers |
Experimental Protocols: A Call for Standardization
To ensure the reproducibility and comparability of future in vivo studies on this compound, the adoption of standardized and detailed experimental protocols is essential. Below is a template for key experimental methodologies that should be thoroughly documented in future publications.
Animal Xenograft Model Protocol
-
Cell Line: Specify the cancer cell line used (e.g., A549, MCF-7), including source and passage number.
-
Animals: Detail the species, strain, age, and sex of the animals (e.g., female athymic nude mice, 6-8 weeks old).
-
Cell Implantation: Describe the number of cells injected, the injection site (e.g., subcutaneous, orthotopic), and the vehicle used.
-
Tumor Measurement: State the frequency and method of tumor measurement (e.g., twice weekly with digital calipers).
-
Randomization: Explain the method of randomization into treatment groups once tumors reach a specified volume.
Treatment Protocol
-
Compound Formulation: Provide the exact formulation of this compound, vehicle control, and any positive controls, including concentrations and solvents.
-
Dosing Regimen: Specify the dose, route of administration (e.g., intraperitoneal, oral gavage), frequency, and duration of treatment.
-
Monitoring: Detail the parameters monitored during the study, including body weight, clinical signs of toxicity, and tumor volume.
Immunohistochemistry Protocol
-
Tissue Processing: Describe the fixation, embedding, and sectioning of tumor tissues.
-
Antibodies: List all primary and secondary antibodies used, including manufacturer, clone, and dilution.
-
Staining Procedure: Detail the antigen retrieval, blocking, incubation, and detection steps.
-
Quantification: Explain the method used for quantifying the staining (e.g., H-score, percentage of positive cells).
The scientific community awaits the first in vivo studies on this compound to unlock its potential as an anti-tumor agent. By establishing robust experimental designs and adhering to detailed reporting standards, researchers can collectively build the necessary foundation for a thorough and objective comparison of this promising natural product.
Head-to-Head Comparison: Pterosin Z and its Glycoside Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a constant driver in drug discovery. Pterosin Z, a sesquiterpenoid isolated from various fern species, has garnered interest for its potential biological activities. A common strategy to modulate the physicochemical properties and bioactivity of natural products is through glycosylation. This guide provides a head-to-head comparison of this compound and its glycoside derivatives, focusing on their performance in key biological assays and elucidating the underlying molecular mechanisms. While direct comparative data for this compound and its own glycosides is limited in the current scientific literature, this guide synthesizes available data for closely related pterosins to provide valuable insights for future research and development.
Cytotoxicity: A Tale of Enhanced Potency
Glycosylation can significantly impact the cytotoxic potential of a molecule. A study comparing the cytotoxicity of a pterosin glycoside, 2R,3R-pterosin L 3-O-β-D-glucopyranoside, with its aglycone counterpart, pterosin B, revealed a noteworthy increase in potency against the human leukemia (HL 60) cell line.[1][2][3] The glycoside exhibited an IC50 value more than twice as potent as the parent pterosin.
In a separate study, other novel pterosin derivatives and a spelosin glycoside were evaluated for their cytotoxic effects against the HCT-116 human colon cancer cell line.[4] This underscores the potential of structural modifications, including glycosylation, to enhance the anticancer properties of this class of compounds.
Table 1: Comparative Cytotoxicity of Pterosin Derivatives
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | HL 60 | 3.7 | 8.4 |
| Pterosin B | HL 60 | 8.7 | 37.5 |
| Creticolacton A | HCT-116 | - | 22.4 |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | - | 15.8 |
| Creticoside A | HCT-116 | >100 | >100 |
| Spelosin 3-O-β-d-glucopyranoside | HCT-116 | >100 | >100 |
Note: Direct comparative data for this compound and its specific glycoside derivatives is not yet available in published literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., HL 60 leukemia cells) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, its glycoside derivatives, and a vehicle control like DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Anti-inflammatory and Antioxidant Activities: An Area Ripe for Exploration
While some pterosins have been noted for their anti-inflammatory and antioxidant potential, direct comparative studies between this compound and its glycosides are lacking. Interestingly, one study reported that pterosins were inactive in antioxidant assays, suggesting that the core pterosin structure may not possess significant radical scavenging activity.[1] However, the influence of glycosylation on this property remains an open question, as the addition of sugar moieties can sometimes alter the antioxidant capacity of a molecule.
Further research is required to quantify and compare the anti-inflammatory and antioxidant effects of this compound and its glycoside derivatives. Standard in vitro assays for these activities are well-established.
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of a compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored hydrazine upon reaction with an antioxidant.
Procedure:
-
Prepare DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution. A blank containing only the solvent and a control containing the solvent and DPPH are also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Unraveling the Mechanism: Potential Signaling Pathways
The precise signaling pathways through which this compound and its glycosides exert their effects are yet to be fully elucidated. However, studies on related compounds and other natural products suggest potential involvement of key cellular signaling cascades, including the NF-κB and AMPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and apoptosis.[5] Its dysregulation is implicated in many cancers and inflammatory diseases. Inhibition of the NF-κB pathway is a key mechanism of action for many anticancer and anti-inflammatory drugs. It is plausible that this compound and its derivatives could modulate this pathway.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[6] Activation of AMPK can inhibit cell growth and proliferation, making it an attractive target for cancer therapy. Pterosin A has been shown to activate the AMPK signaling pathway, suggesting that this compound and its glycosides may also exert their effects through this mechanism.
Conclusion and Future Directions
The available evidence, primarily from studies on related pterosin derivatives, suggests that glycosylation can be a promising strategy to enhance the cytotoxic activity of the pterosin scaffold. The increased potency of 2R,3R-pterosin L 3-O-β-D-glucopyranoside compared to pterosin B highlights the potential for developing more effective anticancer agents.
However, this guide also underscores a significant knowledge gap regarding the direct comparative bioactivities of this compound and its own glycoside derivatives. Future research should prioritize the following:
-
Synthesis and isolation of this compound glycosides.
-
Direct head-to-head comparative studies of this compound and its glycosides to evaluate their cytotoxicity against a panel of cancer cell lines.
-
Quantitative assessment and comparison of their anti-inflammatory and antioxidant activities using standardized in vitro assays.
-
Elucidation of the precise molecular mechanisms, including a comparative analysis of their effects on key signaling pathways such as NF-κB and AMPK.
A comprehensive understanding of the structure-activity relationships of this compound and its glycosides will be instrumental in guiding the rational design and development of novel, potent, and selective therapeutic candidates for the treatment of cancer and inflammatory diseases.
References
- 1. New Benzoyl Glucosides and Cytotoxic Pterosin Sesquiterpenes from Pteris ensiformis Burm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Pterosin Z in a Laboratory Setting
Understanding Pterosin Z's Properties for Safe Disposal
This compound is a solid powder and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][3] Due to the lack of specific toxicity and environmental hazard data, this compound should be handled as a potentially hazardous substance. General safety precautions for similar compounds, like Pterosin D, include avoiding dust formation and preventing the substance from entering drains.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C15H20O2 | [1][2] |
| Molecular Weight | 232.32 g/mol | [2] |
| Physical State | Solid Powder | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |
| Storage | Recommended at -20°C for long term and 2-8°C for short term. | [4] |
Step-by-Step Disposal Protocol for this compound
The following procedure is a recommended guideline for the proper disposal of this compound and its contaminated materials. It is crucial to adhere to your institution's specific hazardous waste management policies and local regulations.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
2. Waste Identification and Labeling: All waste containing this compound must be classified as hazardous chemical waste.[5]
-
Labeling: Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[5] The label must clearly state "Hazardous Waste" and list all constituents, including this compound and any solvents, with their approximate percentages.[5]
3. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a designated, sealable, and chemically compatible container. Avoid mixing with other types of waste.
-
Liquid Waste: Solutions of this compound and contaminated solvents should be collected in a separate, leak-proof, and chemically compatible container, typically a glass or polyethylene carboy.[5] Do not mix with incompatible waste streams.
-
Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container.
4. Storage: Store the sealed hazardous waste containers in a designated and properly ventilated satellite accumulation area or central accumulation area, as per your facility's guidelines.[5] Ensure secondary containment is used to prevent spills.
5. Final Disposal: Contact your institution's EHS or hazardous waste management department to arrange for the pickup and disposal of the this compound waste.[5] Do not attempt to dispose of this compound down the drain or in regular trash.[6][7]
Logical Relationship for Disposal Decision-Making
Caption: Decision tree for segregating and disposing of this compound waste.
By following these structured procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility. Always consult your institution's specific guidelines and the most current regulatory standards.
References
- 1. This compound | CAS:34169-69-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CAS:34169-69-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. biocrick.com [biocrick.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
